Laetrile
描述
属性
CAS 编号 |
1332-94-1 |
|---|---|
分子式 |
C14H15NO7 |
分子量 |
309.27 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[(R)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO7/c15-6-8(7-4-2-1-3-5-7)21-14-11(18)9(16)10(17)12(22-14)13(19)20/h1-5,8-12,14,16-18H,(H,19,20)/t8-,9-,10-,11+,12-,14+/m0/s1 |
InChI 键 |
XLSLFPQAPYONPW-WHUHBCJBSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Amygdalin Amygdaloside Laetrile Mandelonitrile beta Gentiobioside Mandelonitrile-beta-Gentiobioside Neoamygdalin |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Structure and Properties of Laetrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laetrile, often erroneously referred to as vitamin B-17, is a semi-synthetic derivative of amygdalin (B1666031), a naturally occurring cyanogenic glycoside.[1][2] Amygdalin is found in the seeds of various fruits from the Rosaceae family, such as apricots, bitter almonds, peaches, and plums.[3][4] For decades, this compound and amygdalin have been subjects of controversy and scientific investigation regarding their purported anti-cancer properties.[5] This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for researchers and drug development professionals.
Chemical Structure and Nomenclature
This compound and amygdalin, while often used interchangeably, are distinct chemical entities. Amygdalin is a diglucoside, whereas this compound is a monoglucoside, synthesized from amygdalin via hydrolysis.
Amygdalin
-
IUPAC Name: (2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile
-
Synonyms: D-Amygdalin, Mandelonitrile-β-gentiobioside, (R)-Amygdalin, Vitamin B17 (misnomer)
-
Chemical Formula: C₂₀H₂₇NO₁₁
-
Molecular Weight: 457.43 g/mol
This compound
-
IUPAC Name: (2S,3S,4S,5R,6R)-6-[(R)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
-
Synonyms: L-mandelonitrile-β-D-glucuronide, Laevomandelonitrile glucoside, Vitamin B17 (misnomer)
-
Chemical Formula: C₁₄H₁₅NO₇
-
Molecular Weight: 309.27 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of amygdalin and this compound is presented in the table below, facilitating easy comparison for research and development purposes.
| Property | Amygdalin | This compound | References |
| Molecular Formula | C₂₀H₂₇NO₁₁ | C₁₄H₁₅NO₇ | |
| Molecular Weight ( g/mol ) | 457.43 | 309.27 | |
| Melting Point (°C) | 223–226 | 214–216 | |
| Solubility in Water | 83 g/L (25 °C) | Soluble | |
| Solubility in Ethanol (B145695) | Slightly soluble, soluble in hot ethanol | - | |
| Appearance | White crystalline powder | White powder |
Spectral Data
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of amygdalin exhibits characteristic peaks corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3150–3600 (broad) | O-H stretching (hydroxyl groups) | |
| 2885–2927 | C-H stretching (aliphatic and aromatic) | |
| ~2200 (weak) | C≡N stretching (nitrile) | |
| ~1620 | C=C stretching (aromatic ring) | |
| ~864 | C-H bending (aromatic) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of amygdalin. The spectra are typically recorded in DMSO-d₆ or D₂O.
¹H NMR (DMSO-d₆): The spectrum shows signals for the aromatic protons of the phenyl group, the anomeric protons of the two glucose units, and other sugar protons.
¹³C NMR (DMSO-d₆): The spectrum displays resonances for the carbon atoms of the phenyl ring, the nitrile group, and the two glucose moieties.
Experimental Protocols
Extraction and Purification of Amygdalin from Apricot Kernels
This protocol describes a common method for the extraction and purification of amygdalin.
Materials:
-
Ground apricot kernels
-
Ethanol
-
Diethyl ether
-
Chloroform (B151607) (for purification)
-
Whatman filter paper No. 1
-
Sonicator
-
Rotary evaporator
Procedure:
-
Extract ten grams of ground apricot kernels with 300 mL of ethanol under sonication for 15 minutes at 30°C.
-
Filter the extract through Whatman filter paper No. 1.
-
Evaporate the solvent completely under vacuum using a rotary evaporator.
-
To the dried sample, add 50 mL of diethyl ether and vortex to precipitate the amygdalin.
-
Remove the diethyl ether by decantation and dry the solid residue at 50°C overnight.
-
For further purification (optional, for obtaining crystals for NMR/FTIR), wash the finely ground kernels three times with chloroform and allow to air-dry.
-
Immerse the washed material in 30 mL of diethyl ether at 40°C and cool slowly for 24 hours to approximately 2°C to induce crystallization.
-
After evaporation of the solvent, collect the white, pure crystals of amygdalin.
Synthesis of this compound from Amygdalin
This compound is a semi-synthetic derivative of amygdalin, typically produced by the hydrolysis of one of the glucose units from the amygdalin molecule. While detailed proprietary synthesis methods are not publicly available, the general principle involves controlled acidic or enzymatic hydrolysis.
General Principle:
-
Dissolve purified amygdalin in an appropriate aqueous solvent.
-
Introduce a catalyst for hydrolysis, which can be a dilute acid (e.g., hydrochloric acid) or a specific enzyme (β-glucosidase).
-
Carefully control the reaction conditions (temperature, pH, and time) to favor the removal of only one glucose moiety.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the desired conversion is achieved, neutralize the reaction mixture and purify the resulting this compound using chromatographic techniques such as column chromatography or preparative HPLC.
High-Performance Liquid Chromatography (HPLC) Analysis of Amygdalin
This method is suitable for the quantification of amygdalin in extracts.
Instrumentation and Conditions:
-
Column: C18 column (e.g., 4.6 × 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile/water (v/v) or Methanol/water (15:85, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 214 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare a stock solution of amygdalin standard in the mobile phase.
-
Prepare a series of dilutions to construct a calibration curve.
-
Dissolve the extracted and purified sample in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantify the amygdalin content in the samples by comparing the peak areas with the calibration curve.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of this compound/amygdalin on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
Amygdalin/Laetrile stock solution (dissolved in a suitable solvent like DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of amygdalin or this compound (e.g., 10, 50, 100, 150, 200 µg/mL) and incubate for 24-48 hours. Include an untreated control.
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Western Blot Analysis for Bax and Bcl-2 Expression
This protocol is used to assess the effect of amygdalin on the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Procedure:
-
Treat cancer cells with various concentrations of amygdalin for 24 hours.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bax and Bcl-2.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Procedure:
-
Induce apoptosis in cells by treating with amygdalin for a specified time.
-
Lyse the cells and collect the cytosolic extract.
-
Quantify the protein concentration of the lysate.
-
In a 96-well plate, add a defined amount of protein lysate to each well.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.
Signaling Pathways and Logical Relationships
Proposed Mechanism of Action and Apoptosis Induction
The purported anticancer effect of this compound and amygdalin is primarily attributed to the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis by β-glucosidase, an enzyme that is claimed to be more abundant in or around cancer cells. The released cyanide is then thought to induce cytotoxicity.
Amygdalin has been shown to induce apoptosis in various cancer cell lines through the intrinsic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.
Caption: Amygdalin-induced intrinsic apoptosis pathway.
Involvement of the PI3K/Akt/mTOR Signaling Pathway
Recent studies suggest that amygdalin may also exert its effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and growth, such as the PI3K/Akt/mTOR pathway. Amygdalin has been reported to inhibit this pathway, which could contribute to its anti-proliferative effects.
References
Amygdalin's In Vitro Mechanism of Action: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amygdalin (B1666031), a cyanogenic glycoside found in the seeds of various fruits, has been a subject of interest in oncology research for its potential anti-cancer properties. This technical guide provides an in-depth overview of the in vitro mechanism of action of amygdalin, focusing on its effects on cancer cells. It summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the molecular pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
Amygdalin, often controversially referred to as Laetrile or vitamin B-17, is a naturally occurring compound with a history of use in alternative cancer treatments.[1] While its efficacy in vivo remains a topic of debate and its use is restricted in many countries due to concerns about cyanide toxicity, a growing body of in vitro research has begun to elucidate its molecular mechanisms of action against cancer cells.[2][3][4] This guide will focus exclusively on the findings from in vitro studies, providing a detailed examination of how amygdalin impacts cancer cells at a cellular and molecular level.
Cytotoxic and Antiproliferative Effects
In vitro studies have consistently demonstrated that amygdalin can induce cytotoxicity and inhibit the proliferation of a wide range of cancer cell lines.[5] The primary mechanism of its cytotoxic effect is believed to be the enzymatic release of hydrogen cyanide (HCN) within the cellular environment, which can disrupt cellular respiration and lead to cell death.
Quantitative Data on Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. The IC50 values for amygdalin vary significantly across different cancer cell lines, reflecting differential sensitivity to the compound.
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Cancer (ER-positive) | 30.8 mg/mL | |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 48.5 mg/mL | |
| Hs578T | Breast Cancer (Triple-Negative) | 52.9 mg/mL | |
| KB | Oral Cancer | 50 µg/mL (almond extract), 100 µg/mL (apricot extract) | |
| LNCaP | Prostate Cancer | Not specified, but effects seen at various concentrations | |
| DU-145 | Prostate Cancer | Not specified, but effects seen at various concentrations | |
| PC3 | Prostate Cancer | Not specified, but effects seen at various concentrations | |
| UMUC-3 | Bladder Cancer | Dose-dependent reduction in growth (1.25–10 mg/ml) | |
| RT112 | Bladder Cancer | Dose-dependent reduction in growth (1.25–10 mg/ml) | |
| TCCSUP | Bladder Cancer | Dose-dependent reduction in growth (1.25–10 mg/ml) |
Induction of Apoptosis
A primary mechanism by which amygdalin exerts its anti-cancer effects in vitro is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling molecules.
The Intrinsic Apoptotic Pathway
Amygdalin has been shown to modulate the intrinsic, or mitochondrial, pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. In vitro studies have shown that amygdalin treatment leads to:
-
Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.
-
Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.
This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are the executioner enzymes of apoptosis.
Caspase Activation
A key event in apoptosis is the activation of caspases. Amygdalin treatment has been demonstrated to increase the activity of caspase-3, a central executioner caspase, in various cancer cell lines, including prostate and cervical cancer cells.
Amygdalin's Induction of the Intrinsic Apoptosis Pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, amygdalin has been observed to cause cell cycle arrest in cancer cells, preventing them from progressing through the phases of cell division.
Regulation of Cyclins and Cyclin-Dependent Kinases (CDKs)
The cell cycle is controlled by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins. Amygdalin has been shown to interfere with this process by:
-
Downregulating Cyclin A and CDK2: This leads to arrest in the G0/G1 phase of the cell cycle in bladder cancer cells.
-
Modulating Cyclin B and CDK1: This can result in a delay in the G2/M phase.
-
Increasing p19 and p27 expression: These are CDK inhibitors that can halt cell cycle progression.
Amygdalin's Inhibition of Cell Cycle Progression.
Inhibition of Metastasis-Related Processes
Metastasis, the spread of cancer cells to distant sites, is a major cause of cancer-related mortality. In vitro studies suggest that amygdalin may interfere with several key steps in the metastatic cascade.
Cell Adhesion and Migration
Amygdalin has been shown to inhibit the adhesion of breast, lung, and bladder cancer cells. This is achieved, in part, by decreasing the expression of integrins, which are cell surface receptors that mediate cell-matrix and cell-cell interactions.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and migration. Amygdalin has been found to inhibit this pathway, which may contribute to its anti-metastatic effects. Computational modeling also suggests that amygdalin has a direct regulatory effect on PI3K-mTOR activities.
Amygdalin's Inhibition of the PI3K/Akt/mTOR Pathway.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the effects of amygdalin. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of amygdalin (e.g., 0, 1, 5, 10, 50, 100 µg/mL) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with amygdalin at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by amygdalin.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, Cyclin A, CDK2, p-Akt).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
General Experimental Workflow for In Vitro Amygdalin Studies.
Conclusion
The in vitro evidence presented in this technical guide indicates that amygdalin exerts a multi-faceted anti-cancer effect on various cancer cell lines. Its mechanisms of action include the induction of apoptosis via the intrinsic pathway, cell cycle arrest through the modulation of cyclins and CDKs, and the inhibition of key signaling pathways involved in cell proliferation and metastasis, such as the PI3K/Akt/mTOR pathway. While these findings are promising, it is crucial to acknowledge that in vitro results do not always translate to in vivo efficacy. Further rigorous preclinical and clinical research is necessary to determine the therapeutic potential and safety of amygdalin in cancer treatment. This guide provides a solid foundation for researchers to design and interpret future in vitro studies on this intriguing natural compound.
References
- 1. mskcc.org [mskcc.org]
- 2. researchgate.net [researchgate.net]
- 3. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of amygdalin action in vitro: review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amygdalin as a Promising Anticancer Agent: Molecular Mechanisms and Future Perspectives for the Development of New Nanoformulations for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Amygdalin on Core Biochemical Pathways: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amygdalin (B1666031), a cyanogenic glycoside found in the pits of various fruits, has been a subject of interest and controversy in the scientific community for its purported therapeutic effects, particularly in oncology. This technical guide provides an in-depth analysis of the biochemical pathways modulated by amygdalin, with a focus on its effects on cancer cells. It has been demonstrated that amygdalin can induce apoptosis, cause cell cycle arrest, and modulate oxidative stress, thereby affecting key signaling cascades involved in cell survival and proliferation. This document summarizes quantitative data from various studies, presents detailed experimental methodologies for key assays, and provides visual representations of the affected signaling pathways to facilitate a deeper understanding of amygdalin's mechanism of action at the molecular level. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
Amygdalin, also known as Laetrile or Vitamin B17, is a naturally occurring compound with a history of use in alternative medicine.[1] Its biological activity is primarily attributed to its metabolic breakdown product, hydrogen cyanide (HCN), which is released upon enzymatic hydrolysis by β-glucosidase.[1][2] This process is central to both its potential anti-cancer effects and its inherent toxicity.[2] This guide will explore the primary biochemical pathways influenced by amygdalin, providing a technical overview for scientific professionals.
Metabolic Pathway of Amygdalin
The metabolic activation of amygdalin is a critical step in its biological activity. Orally administered amygdalin is hydrolyzed in the small intestine by β-glucosidase, an enzyme present in the brush border and produced by the gut microbiota.[3] This enzymatic action cleaves the glucose molecules from amygdalin, yielding prunasin (B192207) and subsequently mandelonitrile. Mandelonitrile is unstable and spontaneously decomposes into benzaldehyde (B42025) and the highly toxic hydrogen cyanide (HCN). It is the release of cyanide that is believed to be the primary mediator of amygdalin's cytotoxic effects.
dot
Effects on Apoptosis
A significant body of research indicates that amygdalin induces apoptosis, or programmed cell death, in various cancer cell lines. The primary mechanism is the activation of the intrinsic apoptotic pathway.
Modulation of the Bcl-2 Family Proteins
The Bcl-2 family of proteins are key regulators of apoptosis. Amygdalin has been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family. Specifically, treatment with amygdalin leads to an upregulation of Bax and a downregulation of Bcl-2, resulting in an increased Bax/Bcl-2 ratio. This shift in balance promotes the permeabilization of the mitochondrial outer membrane.
Mitochondrial Pathway Activation
The increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, the initiator caspase in this pathway.
Executioner Caspase Activation
Activated caspase-9 proceeds to cleave and activate the executioner caspase, caspase-3. Active caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
dot
Quantitative Data on Apoptosis
| Cell Line | Amygdalin Concentration | Change in Bax/Bcl-2 Ratio | Caspase-3 Activation | Reference |
| HeLa | 1.25-20 mg/mL | Increased (dose-dependent) | Increased | |
| DU145 (Prostate) | 0.1-10 mg/mL | Increased | Increased | |
| LNCaP (Prostate) | 0.1-10 mg/mL | Increased | Increased | |
| Hs578T (Breast) | 10-40 mg/mL | Increased | Increased | |
| SK-BR-3 (Breast) | 5-20 mg/mL | Increased | - |
Effects on Cell Cycle
Amygdalin has been observed to induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, in several cancer cell lines. This effect is mediated by the modulation of key cell cycle regulatory proteins.
Regulation of Cyclin-Dependent Kinases (CDKs) and Cyclins
The progression through the cell cycle is controlled by the sequential activation of CDKs in complex with their regulatory partners, the cyclins. Amygdalin treatment has been shown to downregulate the expression of critical cell cycle proteins such as CDK2 and Cyclin A, which are essential for the G1/S transition. In some renal cancer cell lines, a decrease in cdk1 and cyclin B, key regulators of the G2/M transition, has also been reported.
Upregulation of CDK Inhibitors
In some cancer cell models, amygdalin has been found to increase the expression of CDK inhibitors like p19. These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of CDK-cyclin complexes.
dot
Quantitative Data on Cell Cycle Arrest
| Cell Line | Amygdalin Concentration | Phase of Arrest | Key Modulated Proteins | Reference |
| UMUC-3 (Bladder) | 1.25-10 mg/mL | G0/G1 | ↓ Cyclin A, ↓ CDK2 | |
| TCCSUP (Bladder) | 1.25-10 mg/mL | G0/G1 | ↓ Cyclin A, ↓ CDK2 | |
| Caki-1 (Renal) | 10 mg/mL | G0/G1 | ↓ cdk1, ↓ Cyclin B | |
| A498 (Renal) | 10 mg/mL | G0/G1 | ↓ cdk1, ↓ Cyclin B | |
| HepG2 (Liver) | - | G2/M | ↑ p53 |
Effects on Oxidative Stress
Amygdalin's impact on cellular redox balance is complex and appears to be dose-dependent. It can exhibit both antioxidant and pro-oxidant effects.
Pro-oxidant Effects in Cancer Cells
In several cancer cell lines, amygdalin has been shown to induce oxidative stress. This is characterized by an increase in reactive oxygen species (ROS), leading to lipid peroxidation and the formation of products like malondialdehyde (MDA). Concurrently, a decrease in the levels of the antioxidant glutathione (B108866) (GSH) and the activity of glutathione reductase has been observed. This pro-oxidant environment can contribute to the induction of apoptosis.
Antioxidant Effects
Conversely, some studies have reported antioxidant effects of amygdalin, particularly at lower doses. In non-cancerous cells and in certain in vivo models, amygdalin has been shown to increase the expression and activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px), and to decrease lipid peroxidation.
dot
Quantitative Data on Oxidative Stress
| Cell Line/Model | Amygdalin Concentration/Dose | Effect on MDA | Effect on GSH/GSH-Px | Reference |
| MCF-7 (Breast) | 39 mM (IC50) | Increased | Decreased | |
| T47D (Breast) | 45 mM (IC50) | Increased | Decreased | |
| Mice (in vivo) | 100 mg/kg | Decreased (in liver & testis) | Increased GSH-Px expression | |
| Mice (in vivo) | 200 mg/kg | Increased (in liver & testis) | Decreased GSH-Px expression |
Other Affected Pathways
Amygdalin has also been implicated in the modulation of other signaling pathways crucial for cancer cell survival and metastasis.
-
Akt-mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Amygdalin has been shown to inhibit the phosphorylation of Akt and mTOR, thereby suppressing this pro-survival signaling cascade.
-
NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation and cell survival. Amygdalin has been reported to inhibit NF-κB activation, which may contribute to its anti-inflammatory and anti-cancer effects.
-
TGF-β Pathway: The TGF-β signaling pathway plays a complex role in cancer, with both tumor-suppressive and tumor-promoting functions. Amygdalin has been shown to suppress TGF-β signaling in the context of fibrosis.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Complete cell culture medium
-
Amygdalin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of amygdalin (e.g., 1 to 1000 µg/mL) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Amygdalin stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of amygdalin for the specified time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the proportion of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Amygdalin stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with amygdalin as for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15-30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for Apoptotic and Cell Cycle Proteins
This technique is used to detect and quantify specific proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-CDK2, anti-Cyclin A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with amygdalin, then lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Measurement of Oxidative Stress Markers
Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation. Commercially available kits are often used for its quantification, typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
Glutathione (GSH) Assay: GSH levels can be measured using a colorimetric assay where GSH reacts with DTNB (Ellman's reagent) to produce a yellow-colored product.
Conclusion
The biochemical pathways affected by amygdalin are multifaceted, primarily converging on the induction of apoptosis, cell cycle arrest, and the modulation of oxidative stress in cancer cells. The in-depth understanding of these molecular mechanisms is crucial for evaluating its potential as a therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers investigating the biological activities of amygdalin and for professionals involved in the development of novel anti-cancer therapies. It is important to note that while preclinical studies have shown promising results, clinical evidence for the efficacy of amygdalin in cancer treatment is limited and controversial, and concerns about cyanide toxicity remain. Further rigorous scientific investigation is warranted to fully elucidate the therapeutic potential and safety profile of this compound.
References
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Amygdalin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amygdalin (B1666031), a cyanogenic glycoside found in the seeds of various fruits, has a complex pharmacokinetic profile characterized by poor oral bioavailability and extensive metabolism, primarily mediated by the gut microbiota. Upon oral administration, amygdalin is hydrolyzed to prunasin (B192207) and subsequently to mandelonitrile (B1675950), which then dissociates to form benzaldehyde (B42025) and the highly toxic hydrogen cyanide. This metabolic conversion is the cornerstone of both its purported therapeutic effects and its significant toxicity. Intravenous administration largely bypasses this initial metabolism, resulting in a different pharmacokinetic and safety profile. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of amygdalin, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways and experimental workflows.
Introduction
Amygdalin (D-mandelonitrile-β-D-gentiobioside) is a naturally occurring compound that has been the subject of considerable interest and controversy, particularly in the context of alternative cancer therapies where it is often referred to as Laetrile or Vitamin B17.[1] A thorough understanding of its pharmacokinetics and metabolism is critical for evaluating its potential therapeutic efficacy and assessing its toxicity risks. This document synthesizes the current scientific knowledge on the ADME of amygdalin, providing a technical resource for the scientific community.
Pharmacokinetics
The pharmacokinetic properties of amygdalin are highly dependent on the route of administration. Oral and intravenous routes result in markedly different systemic exposures and metabolite profiles.
Absorption
Oral absorption of intact amygdalin is very low.[2] Studies in dogs have shown that only a few percent of an oral dose becomes systemically available as the parent compound.[2] The low bioavailability of amygdalin is attributed to its hydrolysis in the gastrointestinal tract.[3] In contrast, its primary metabolite, prunasin, exhibits significantly better absorption, with an oral bioavailability of approximately 50% in dogs.[4] Prunasin is actively transported across the small intestine.
Distribution
Following intravenous administration in dogs, amygdalin distributes into a volume similar to that of extracellular fluid markers. In a clinical study involving cancer patients, intravenous administration of amygdalin resulted in high plasma concentrations of the parent drug.
Metabolism
The metabolism of amygdalin is a multi-step enzymatic process that primarily occurs in the gut.
-
Step 1: Hydrolysis to Prunasin: In the small intestine, β-glucosidases can hydrolyze amygdalin into prunasin and a glucose molecule.
-
Step 2: Formation of Mandelonitrile: Prunasin is further hydrolyzed by β-glucosidases, primarily from the gut microbiota in the colon, to form mandelonitrile and another glucose molecule.
-
Step 3: Release of Cyanide: Mandelonitrile is unstable and spontaneously decomposes into benzaldehyde and hydrogen cyanide (HCN). This final step is the source of the toxicity associated with oral amygdalin consumption.
The gut microbiota plays a crucial role in the metabolic activation of amygdalin to its toxic metabolite, cyanide. Studies in germ-free rats have shown significantly reduced toxicity compared to conventional rats, highlighting the importance of intestinal bacteria in this process.
Excretion
Following intravenous administration, a significant portion of the amygdalin dose is excreted unchanged in the urine. In a study with cancer patients, after intravenous administration, amygdalin was largely excreted unchanged. After oral administration, a smaller fraction of the dose is recovered in the urine as amygdalin and its metabolite prunasin. The toxic metabolite, cyanide, is detoxified in the body to thiocyanate (B1210189), which is then excreted in the urine.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for amygdalin and its metabolites.
Table 1: Pharmacokinetic Parameters of Amygdalin
| Species | Route of Administration | Dose | Cmax | Tmax | Half-life (t½) | Clearance | Bioavailability (F) | Reference |
| Rat | Oral | 20 mg/kg | 1702.52 ± 108.06 ng/mL | 1.50 ± 0.08 h | 8.45 ± 0.14 h | - | - | |
| Human | Intravenous | 4.5 g/m² | Up to 1401 µg/mL | - | 6.2 ± 2.1 min (distributive), 120.3 ± 30.6 min (elimination) | 99.3 ± 10.4 mL/min | - | |
| Human | Oral | 500 mg | < 525 ng/mL | 30-60 min | - | - | - | |
| Dog | Oral | - | - | - | - | - | A few percent |
Table 2: Pharmacokinetic Parameters of Prunasin
| Species | Route of Administration | Volume of Distribution | Clearance | Bioavailability (F) | Reference |
| Dog | - | Larger than amygdalin | Larger than amygdalin | ~50% |
Experimental Protocols
This section details the methodologies used in key studies on amygdalin pharmacokinetics.
Pharmacokinetic Study of Amygdalin in Rats
-
Subjects: Male Sprague-Dawley rats.
-
Dosing: A single oral dose of 20 mg/kg amygdalin was administered.
-
Sample Collection: Blood samples (0.3 mL) were collected into heparinized tubes at 0, 0.083, 0.167, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dosing. Plasma was separated by centrifugation.
-
Analytical Method: Amygdalin concentrations in plasma were determined using a sensitive and specific liquid chromatography-tandem mass spectrometric (LC-MS-MS) method. An Agilent C18 column was used with a mobile phase of methanol (B129727) and water (85:15, v/v). The precursor to product ion transitions monitored were m/z 457.2 → 279.1 for amygdalin.
Pharmacokinetic Study of Amygdalin in Humans
-
Subjects: Six patients with advanced cancer.
-
Dosing:
-
Intravenous: 4.5 g/m² amygdalin administered daily.
-
Oral: 0.5 g amygdalin taken three times daily.
-
-
Sample Collection: Venous blood and urine samples were collected at various time points.
-
Analytical Method:
-
Amygdalin in Plasma: A gas chromatography/mass spectrometry (GC/MS) assay was developed for low concentrations after oral administration. For higher concentrations after IV administration, an assay based on enzymatic hydrolysis and spectrophotometric determination of benzaldehyde was used.
-
Cyanide in Blood: A colorimetric method was used.
-
Thiocyanate in Serum and Urine: A colorimetric method was used.
-
In Vitro Gut Microbiota Metabolism Study
-
Objective: To investigate the role of intestinal microbiota in the metabolism of amygdalin.
-
Methodology:
-
Preparation of Pseudo Germ-Free (PGF) Rats: Rats were treated with an antibiotic cocktail (neomycin sulfate, metronidazole, ampicillin (B1664943) sodium, and vancomycin (B549263) hydrochloride) in their drinking water for one week to suppress intestinal microbiota.
-
Ex Vivo Incubation: Amygdalin was incubated with the intestinal microbial enzymes (IME) from both control and PGF rats to measure the rate of cyanide and thiocyanate formation. The incubation mixture contained IME, phosphate-buffered saline (pH 7.4), and amygdalin. For thiocyanate formation, sodium thiosulfate (B1220275) was added as a sulfur donor.
-
Visualizations
The following diagrams illustrate the key metabolic pathways and experimental workflows related to amygdalin.
Conclusion
The pharmacokinetics of amygdalin are complex and defined by extensive first-pass metabolism in the gut, leading to low oral bioavailability of the parent compound and the formation of toxic hydrogen cyanide. The gut microbiota is a critical determinant of amygdalin's metabolic fate and toxicity. Intravenous administration avoids this gut-mediated metabolism, resulting in a significantly different safety and pharmacokinetic profile. The quantitative data and experimental protocols summarized in this guide provide a foundational resource for researchers and drug development professionals working with amygdalin and other cyanogenic glycosides. Future research should focus on further elucidating the individual variability in gut microbiota composition and its impact on amygdalin metabolism and toxicity to better understand the risks associated with its use.
References
toxicological profile of laetrile and its metabolites
An In-depth Technical Guide on the Toxicological Profile of Laetrile and Its Metabolites
Executive Summary
This compound, a semi-synthetic derivative of amygdalin (B1666031), has been a subject of controversy for decades, promoted as an alternative cancer therapy. Amygdalin is a naturally occurring cyanogenic glycoside found in the pits of various fruits, such as apricots and bitter almonds. The toxicological profile of this compound is intrinsically linked to its metabolic breakdown, which yields hydrogen cyanide (HCN), a potent cellular toxin. This technical guide provides a comprehensive overview of the metabolism, pharmacokinetics, mechanism of toxicity, and quantitative toxicological data associated with this compound and its metabolites. Detailed descriptions of key experimental protocols for toxicological assessment and mandatory visualizations of metabolic and toxic pathways are included to support researchers, scientists, and drug development professionals in understanding the significant risks associated with this compound.
Introduction: Chemistry and Background
Amygdalin (D-mandelonitrile-β-D-gentiobioside) is the primary chemical constituent of this compound.[1] Its structure consists of a mandelonitrile (B1675950) moiety (benzaldehyde and cyanide) linked to a gentiobiose disaccharide (two glucose molecules). The term "this compound" is often used interchangeably with amygdalin, although it can also refer to a specific semi-synthetic form, mandelonitrile-beta-glucuronide.[2][3] The toxicity of these compounds is not inherent but arises from their enzymatic hydrolysis, which liberates hydrogen cyanide.[4][5] Despite claims of selective anticancer activity, numerous scientific studies and clinical trials have found this compound to be ineffective as a cancer treatment and to pose a considerable risk of cyanide poisoning. Consequently, its use is not approved by the U.S. Food and Drug Administration (FDA) or the European Commission.
Metabolism and Pharmacokinetics
The route of administration critically determines the metabolism and subsequent toxicity of amygdalin. Oral ingestion presents the highest risk due to the enzymatic activity of the gastrointestinal tract.
Metabolic Pathways
Orally administered amygdalin undergoes a two-step hydrolysis. In the small intestine, brush border β-glucosidases can cleave one glucose molecule to form the metabolite prunasin (B192207). However, the primary site of significant metabolism is the colon, where the gut microflora possesses high concentrations of β-glucosidase activity. These bacterial enzymes hydrolyze amygdalin into its constituent parts: two glucose molecules, benzaldehyde, and, critically, hydrogen cyanide (HCN).
Intravenously administered amygdalin largely bypasses this first-pass metabolism. It is primarily excreted unchanged in the urine, resulting in significantly lower cyanide production and toxicity compared to the oral route.
Pharmacokinetic Parameters
Pharmacokinetic studies reveal stark differences between oral and intravenous administration. The oral bioavailability of amygdalin is very low, as it is extensively metabolized in the gut before it can be absorbed systemically. In contrast, its metabolite prunasin has a higher oral bioavailability of approximately 50%.
| Parameter | Route of Administration | Species | Value | Finding | Cite |
| Bioavailability | Oral | Dog | ~1% (Amygdalin) | Amygdalin is poorly absorbed when ingested orally. | |
| Bioavailability | Oral | Dog | ~50% (Prunasin) | The primary metabolite, prunasin, is more readily absorbed. | |
| Peak Plasma Cyanide | Oral (0.5 g, TID) | Human | Up to 2.1 µg/mL | Oral administration leads to significant blood cyanide levels. | |
| Peak Plasma Cyanide | IV (4.5 g/m²) | Human | No significant increase | Intravenous administration does not produce substantial cyanide. | |
| Elimination Half-life | Intravenous | Human | ~120 minutes | Amygdalin is cleared relatively quickly from the plasma. | |
| Clearance | Intravenous | Dog | > Diatrizoate clearance | Suggests active renal secretion in addition to glomerular filtration. |
Mechanism of Toxicity
The toxicity of this compound is almost exclusively due to cyanide poisoning resulting from the metabolic release of HCN.
Cyanide-Mediated Cellular Hypoxia
Hydrogen cyanide is a potent inhibitor of cellular respiration. It binds with high affinity to the ferric (Fe³⁺) ion in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain. This binding halts the transfer of electrons to oxygen, the final electron acceptor. As a result, oxidative phosphorylation and the production of ATP are shut down, leading to cellular hypoxia and a rapid shift to anaerobic metabolism. This causes profound lactic acidosis and, if untreated, cell death.
Clinical Manifestations of Toxicity
The symptoms of this compound-induced cyanide poisoning are dose-dependent and can manifest rapidly after oral ingestion.
-
Mild to Moderate: Nausea, vomiting, headache, dizziness, confusion, weakness, and tachycardia.
-
Severe: Abnormally low blood pressure, liver damage, nerve damage causing difficulty walking, droopy eyelids, cyanosis (cherry-red skin color), fever, convulsions, coma, and death.
Quantitative Toxicology
The lethal dose of this compound is highly variable and depends on the route of administration and the presence of β-glucosidase enzymes, for instance, from the concurrent ingestion of raw almonds or apricot kernels.
| Parameter | Species | Value | Conditions / Notes | Cite |
| LD₅₀ (Oral) | Rat | 880 mg/kg | Amygdalin administered alone. | |
| LD₅₀ (Oral) | Rat | < 600 mg/kg | Amygdalin co-administered with β-glucosidase (resulted in 100% mortality). | |
| Estimated Lethal Dose (Oral) | Human | 0.5 - 3.5 mg/kg (of cyanide) | Equivalent to the consumption of ~50 bitter almonds for an adult. | |
| Lethal Dose (IV) | Human | 5 g (of amygdalin) | Intravenous administration is significantly less toxic than oral. | |
| Hazardous Blood Cyanide Level | Human | > 2.0 µg/mL | Levels approaching this are considered in the toxic range. | |
| Fatal Blood Cyanide Level | Human | > 3.0 µg/mL | Blood levels can escalate rapidly after ingestion. |
Key Experimental Protocols
The toxicological assessment of this compound relies on robust in-vivo studies and sensitive analytical methods for the detection of amygdalin and cyanide.
In-Vivo Toxicity Assessment (Rodent Model)
A common protocol to determine the acute oral toxicity (e.g., LD₅₀) of amygdalin in a rat model is based on the methods described in studies investigating its metabolism and lethality.
Methodology Description:
-
Animal Model: Wistar rats are often used. Animals are divided into control and treatment groups.
-
Test Substance Preparation: Amygdalin is dissolved in a suitable vehicle (e.g., saline). For co-administration studies, β-glucosidase is prepared separately.
-
Administration: The substance is administered orally via gavage. Doses are escalated across different groups to determine the dose-response curve. A key comparison is made between groups receiving amygdalin alone and those receiving amygdalin with β-glucosidase to simulate the effect of cyanogenic plant consumption.
-
Observation: Animals are monitored closely for clinical signs of toxicity (e.g., respiratory distress, convulsions, lethargy) and mortality over a defined period (e.g., 48 hours).
-
Sample Collection: Blood samples may be collected to measure cyanide and thiocyanate (B1210189) levels. Urine is collected to measure the excretion of intact amygdalin and thiocyanate.
-
Data Analysis: The LD₅₀ is calculated using statistical methods, such as probit analysis. Biochemical analyses (e.g., ATPase activity in heart tissue) may also be performed.
References
- 1. CN111208218A - HPLC-MS/MS method for measuring concentrations of amygdalin, naringenin and quercetin in blood plasma - Google Patents [patents.google.com]
- 2. A pharmacologic and toxicological study of amygdalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Microdiffusion method for estimation of cyanide in whole blood and its application to the study of conversion of cyanide to thiocyanate. | Semantic Scholar [semanticscholar.org]
- 4. Microdiffusion method for estimation of cyanide in whole blood and its application to the study of conversion of cyanide to thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Molecular Targets of Amygdalin in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amygdalin (B1666031), a cyanogenic glycoside predominantly found in the seeds of apricots, bitter almonds, and other rosaceous plants, has been a subject of interest and controversy in the field of oncology for decades. While its use in alternative medicine as an anti-cancer agent, often marketed as Laetrile or Vitamin B17, has been widely debated, recent preclinical studies have begun to elucidate its molecular mechanisms of action in cancer cells. This technical guide provides an in-depth overview of the identified molecular targets of amygdalin in various cancer cell lines, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of amygdalin and its derivatives.
Data Presentation: The Anti-Cancer Effects of Amygdalin Across Various Cancer Cell Lines
The cytotoxic and anti-proliferative effects of amygdalin have been evaluated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, vary depending on the cell line and the duration of exposure. The following tables summarize the quantitative data on the effects of amygdalin on cell viability and its key molecular targets.
Table 1: IC50 Values of Amygdalin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |
| Breast Cancer | MCF-7 | 64.5 mM | 72 h | [1] |
| MDA-MB-231 | ~10 mg/mL | Not Specified | [2] | |
| Hs578T | Not Specified | 24 h | [3] | |
| T47D | Not Specified | Not Specified | [4] | |
| Prostate Cancer | DU145 | > 10 mg/mL | 24 h | [5] |
| LNCaP | ~10 mg/mL | 24 h | ||
| PC3 | ~10 mg/mL | 24 h | ||
| Bladder Cancer | UMUC-3 | > 10 mg/mL | 72 h | |
| RT112 | ~10 mg/mL | 72 h | ||
| TCCSUP | < 10 mg/mL | 72 h | ||
| Oral Squamous Carcinoma | KB | 32 µg/mL (Almond Extract) | 24-48 h | |
| KB | 61 µg/mL (Apricot Extract) | 24-48 h | ||
| Renal Cell Carcinoma | A498 | > 5 mg/mL | Not Specified | |
| Caki-1 | > 5 mg/mL | Not Specified | ||
| KTCTL-26 | > 5 mg/mL | Not Specified |
Table 2: Molecular Targets of Amygdalin and their Effects in Cancer Cell Lines
| Molecular Target | Cancer Cell Line(s) | Observed Effect | Reference |
| Bcl-2 Family Proteins | |||
| Bcl-2 (Anti-apoptotic) | DU145, LNCaP (Prostate) | Downregulation | |
| HeLa (Cervical) | Downregulation | ||
| Hs578T (Breast) | Downregulation | ||
| Bax (Pro-apoptotic) | DU145, LNCaP (Prostate) | Upregulation | |
| HeLa (Cervical) | Upregulation | ||
| Hs578T (Breast) | Upregulation | ||
| Caspases | |||
| Caspase-3 | DU145, LNCaP (Prostate) | Increased activity | |
| HeLa (Cervical) | Increased activity | ||
| Cell Cycle Regulators | |||
| Cyclin A | UMUC-3, RT112, TCCSUP (Bladder) | Downregulation | |
| Cyclin B | Prostate Cancer Cell Lines | Modulation | |
| Cyclin D3 | Prostate Cancer Cell Lines | Modulation | |
| Cdk1 | Prostate Cancer Cell Lines | Modulation | |
| Cdk2 | UMUC-3, RT112, TCCSUP (Bladder) | Downregulation | |
| Cdk4 | Prostate Cancer Cell Lines | Modulation | |
| Akt/mTOR Pathway | |||
| p-Akt | Bladder & Renal Cancer Cell Lines | Downregulation | |
| p-Rictor (mTORC2) | Bladder Cancer Cell Lines | Downregulation | |
| FAK/Integrin Signaling | |||
| p-FAK | Renal Cell Carcinoma Cell Lines | Downregulation | |
| Integrin α5 | Renal Cell Carcinoma Cell Lines | Downregulation | |
| Integrin α6 | Renal Cell Carcinoma Cell Lines | Downregulation |
Core Molecular Mechanisms of Amygdalin in Cancer Cells
Amygdalin exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell survival and proliferation.
Induction of Apoptosis
A significant body of evidence points to amygdalin's ability to trigger programmed cell death, or apoptosis, in cancer cells. This is primarily achieved through the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.
-
Upregulation of Pro-apoptotic Proteins: Amygdalin has been shown to increase the expression of pro-apoptotic proteins such as Bax. Bax, upon activation, translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
-
Downregulation of Anti-apoptotic Proteins: Concurrently, amygdalin downregulates the expression of the anti-apoptotic protein Bcl-2. The altered Bax/Bcl-2 ratio shifts the cellular balance towards apoptosis.
-
Activation of Caspases: The release of cytochrome c initiates a cascade of enzymatic reactions, leading to the activation of executioner caspases, most notably caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the dismantling of the cell.
Cell Cycle Arrest
Amygdalin has been demonstrated to halt the progression of the cell cycle in various cancer cell lines, thereby inhibiting their proliferation. This is primarily achieved by targeting key regulatory proteins of the cell cycle machinery.
-
Modulation of Cyclins and CDKs: Studies have shown that amygdalin can downregulate the expression of cyclins, such as cyclin A, and cyclin-dependent kinases (CDKs), like Cdk2. These molecules are essential for the transition between different phases of the cell cycle. By inhibiting their activity, amygdalin can induce cell cycle arrest, most commonly at the G0/G1 or G2/M phases.
Inhibition of Key Signaling Pathways
Amygdalin has been found to interfere with critical signaling pathways that are often dysregulated in cancer, leading to uncontrolled growth, survival, and metastasis.
-
Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Amygdalin has been shown to inhibit the phosphorylation of Akt and the mTORC2 component, Rictor, in bladder and renal cancer cells. This inhibition can lead to a reduction in protein synthesis and cell growth.
-
FAK/Integrin Signaling: The Focal Adhesion Kinase (FAK) and integrin signaling pathway plays a crucial role in cell adhesion, migration, and invasion, which are key processes in metastasis. Amygdalin has been observed to downregulate the phosphorylation of FAK and the expression of certain integrins, such as α5 and α6, in renal cell carcinoma cells, thereby potentially inhibiting their metastatic potential.
Experimental Protocols
This section provides an overview of the key experimental methodologies commonly employed to investigate the molecular targets of amygdalin in cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of amygdalin. A vehicle control (the solvent used to dissolve amygdalin) is also included.
-
Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT reagent is added to each well.
-
Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Protein Expression Analysis
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a cell lysate.
Methodology:
-
Protein Extraction: Cancer cells are treated with amygdalin for a specified time. The cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., Bcl-2, Bax, p-Akt).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light. The light signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment and Harvesting: Cancer cells are treated with amygdalin, harvested, and washed.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to eliminate RNA staining.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate.
Methodology:
-
Cell Lysis: Cancer cells treated with amygdalin are lysed to release their cellular contents, including caspases.
-
Substrate Addition: A specific caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) is added to the cell lysate.
-
Incubation: The mixture is incubated to allow activated caspase-3 to cleave the substrate.
-
Detection: The cleavage of the substrate releases a chromophore (p-nitroaniline) or a fluorophore, which can be quantified by measuring the absorbance or fluorescence, respectively. The signal intensity is directly proportional to the caspase-3 activity.
Conclusion and Future Perspectives
The in vitro evidence presented in this technical guide strongly suggests that amygdalin possesses anti-cancer properties against a variety of cancer cell lines. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit crucial pro-survival signaling pathways highlights its potential as a therapeutic agent. The key molecular targets identified, including the Bcl-2 family proteins, caspases, cyclins, CDKs, and components of the Akt/mTOR and FAK pathways, provide a solid foundation for further investigation and drug development efforts.
However, it is crucial to acknowledge the existing controversy surrounding amygdalin's clinical efficacy and its potential for cyanide toxicity. The in vitro concentrations at which anti-cancer effects are observed are often high, and the translation of these findings to in vivo models and ultimately to clinical practice requires rigorous investigation. Future research should focus on:
-
In vivo studies: To validate the in vitro findings in animal models of cancer and to assess the therapeutic window and potential toxicity of amygdalin.
-
Combination therapies: To explore the synergistic effects of amygdalin with conventional chemotherapeutic agents or targeted therapies.
-
Development of derivatives: To synthesize amygdalin analogs with improved efficacy and reduced toxicity.
-
Well-designed clinical trials: To definitively evaluate the safety and efficacy of amygdalin or its derivatives in cancer patients.
By continuing to unravel the molecular intricacies of amygdalin's action and addressing the critical questions of its in vivo efficacy and safety, the scientific community can move towards a clearer understanding of its potential role in the future of cancer therapy.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Amygdalin delays cell cycle progression and blocks growth of prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Laetrile on Cellular Oxygen Utilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laetrile, a semi-synthetic compound derived from amygdalin (B1666031), has been a subject of controversy and scientific scrutiny for decades, particularly concerning its purported anti-cancer properties. The central tenet of its proposed mechanism of action revolves around the enzymatic release of cyanide, a potent inhibitor of cellular respiration. This technical guide provides an in-depth examination of the effects of this compound and its metabolic byproducts on cellular oxygen utilization. It consolidates quantitative data from various studies, details relevant experimental methodologies, and visually represents the key biochemical pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the bioenergetic effects of cyanogenic compounds.
Introduction
This compound, chemically known as D-mandelonitrile-β-D-glucuronic acid, is often used interchangeably with amygdalin, a naturally occurring cyanogenic glycoside found in the pits of various fruits, such as apricots and bitter almonds. The biological activity of this compound is primarily attributed to its hydrolysis, which yields benzaldehyde, glucose, and hydrogen cyanide (HCN)[1][2][3]. Cyanide is a well-established inhibitor of aerobic respiration, specifically targeting the terminal enzyme of the electron transport chain, cytochrome c oxidase (Complex IV)[4]. This inhibition leads to a state of histotoxic hypoxia, where cells are unable to effectively utilize oxygen for ATP production[5].
This guide will systematically explore the biochemical basis of this compound's impact on cellular oxygen utilization, presenting key quantitative data, outlining experimental protocols for its study, and illustrating the involved metabolic and signaling pathways.
Quantitative Data on the Inhibition of Cellular Respiration
The primary mechanism by which this compound is proposed to affect cellular oxygen utilization is through the release of cyanide and its subsequent inhibition of cytochrome c oxidase. The following tables summarize key quantitative data from studies investigating the effects of cyanide and amygdalin on cellular respiration and related parameters.
Table 1: Inhibition of Cytochrome c Oxidase and Cellular Oxygen Consumption by Cyanide
| Parameter | Cell Line / System | Value | Reference |
| IC50 of Cyanide for Cytochrome c Oxidase | Rat N27 mesencephalic cells | 7.2 ± 0.1 µM | |
| Dopamine neurons (N27 cells) | ~7 µM | ||
| IC50 of Cyanide for Oxygen Consumption | Rat N27 mesencephalic cells | 13.2 ± 1.8 µM |
Table 2: Cytotoxic Effects of Amygdalin on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of Amygdalin | Reference |
| HepG2 | Human hepatoma | 458.10 mg/mL (amygdalin alone) | |
| HepG2 | Human hepatoma | 3.2 mg/mL (with β-D-glucosidase) | |
| DU145 | Human prostate cancer | Dose-dependent cytotoxicity (0.01–10 mg/mL) | |
| LNCaP | Human prostate cancer | Dose-dependent cytotoxicity (0.1–10 mg/mL) | |
| KG-1 | Human acute myeloid leukemia | 3.5 mg/mL (50% inhibition of colony formation) | |
| HL-60 | Human acute myeloid leukemia | 3.5 mg/mL (50% inhibition of colony formation) | |
| MCF-7 | Human breast cancer | 14.2 mg/mL | |
| SK-BR-3 | Human breast cancer | 13.7 mg/mL |
Table 3: Kinetic Parameters of Rhodanese, a Cyanide Detoxifying Enzyme
| Source of Rhodanese | Substrate | Km (mM) | Vmax (RU/ml/min) | Reference |
| African locust bean seeds | KCN | 7.61 | 0.65 | |
| Na2S2O3 | 11.59 | 0.57 | ||
| Almond nuts | KCN | 11.14 | 0.46 | |
| Na2S2O3 | 13.95 | 0.48 | ||
| Cane rat kidney | KCN | 0.316 | 10.92 RU | |
| Na2S2O3 | 0.408 | 12.03 RU | ||
| L. flammea hepatopancreas | KCN | 1.03 x 10⁻³ M | - | |
| Na2S2O3 | 0.59 x 10⁻³ M | - | ||
| Coptodon zillii liver | KCN | 25.0 | - | |
| Na2S2O3 | 20.0 | - |
Note: RU = Rhodanese Unit. The definition of a unit can vary between studies.
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's effect on cellular oxygen utilization.
Measurement of Cellular Oxygen Consumption Rate (OCR)
A common and robust method for measuring cellular oxygen consumption is through extracellular flux analysis, often utilizing a Seahorse XF Analyzer.
-
Principle: The Seahorse XF Analyzer measures the rate of change of dissolved oxygen in a transiently sealed microchamber, providing a real-time kinetic measurement of the OCR of cultured cells.
-
Protocol Outline (using Seahorse XF Analyzer):
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with a bicarbonate-free assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.
-
Cartridge Hydration and Calibration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator. Calibrate the instrument with the hydrated cartridge.
-
Compound Loading: Load the test compounds (e.g., amygdalin, KCN, and various mitochondrial inhibitors) into the injection ports of the sensor cartridge.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will perform cycles of mixing, waiting, and measuring to determine basal OCR. Following this, the pre-loaded compounds are sequentially injected, and the OCR is measured after each injection to determine the cellular response.
-
Data Analysis: The OCR data is normalized to cell number or protein concentration.
-
Assay for Rhodanese Activity
The activity of rhodanese, the enzyme responsible for detoxifying cyanide, can be measured colorimetrically.
-
Principle: This assay measures the rate of formation of thiocyanate (B1210189) (SCN⁻) from the reaction of cyanide (CN⁻) and a sulfur donor (e.g., thiosulfate, S₂O₃²⁻), catalyzed by rhodanese. The thiocyanate produced is then reacted with a ferric salt to form a colored complex that can be quantified spectrophotometrically.
-
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.6), sodium thiosulfate, and potassium cyanide.
-
Enzyme Addition: Initiate the reaction by adding the enzyme sample (e.g., tissue homogenate or purified rhodanese).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding formaldehyde.
-
Color Development: Add a ferric nitrate (B79036) solution to the mixture. The ferric ions will react with the thiocyanate produced to form a red-colored ferric thiocyanate complex.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 460 nm).
-
Quantification: Determine the concentration of thiocyanate produced by comparing the absorbance to a standard curve prepared with known concentrations of thiocyanate.
-
Calculation of Activity: Calculate the enzyme activity, typically expressed in Rhodanese Units (RU), where one unit is defined as the amount of enzyme that produces a certain amount of thiocyanate per minute under the specified conditions.
-
Determination of Blood Cyanide Concentration
Measuring cyanide levels in biological samples is crucial for toxicological studies of this compound.
-
Principle: Various methods exist, including colorimetric assays and gas chromatography. A common approach involves the conversion of cyanide to a chromogenic compound.
-
Protocol Outline (Colorimetric Method):
-
Sample Preparation: Collect blood samples and treat them to release cyanide from its bound forms. This may involve acidification.
-
Microdiffusion: Use a microdiffusion chamber to separate the released hydrogen cyanide gas from the sample matrix. The HCN is trapped in an alkaline solution.
-
Colorimetric Reaction: React the trapped cyanide with a colorimetric reagent (e.g., chloramine-T and a pyridine-barbituric acid reagent) to produce a colored product.
-
Spectrophotometric Measurement: Measure the absorbance of the colored solution at a specific wavelength.
-
Quantification: Determine the cyanide concentration by comparing the absorbance to a standard curve prepared with known cyanide concentrations.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Metabolic pathway of this compound and its inhibitory effect on cellular respiration.
Caption: The rhodanese pathway for cyanide detoxification.
Caption: Experimental workflow for measuring Oxygen Consumption Rate (OCR).
Caption: Proposed signaling pathway for amygdalin-induced apoptosis.
Discussion and Conclusion
The primary effect of this compound on cellular oxygen utilization is unequivocally linked to the release of cyanide and its subsequent potent inhibition of cytochrome c oxidase. The quantitative data presented in this guide, particularly the low micromolar IC50 values for cyanide's inhibition of both the isolated enzyme and cellular oxygen consumption, underscore the significant bioenergetic disruption caused by this compound. This disruption of aerobic respiration forces cells to rely on anaerobic glycolysis for ATP production, leading to an accumulation of lactic acid, a hallmark of cyanide poisoning.
It is crucial to note that while the cytotoxic effects of amygdalin have been observed in various cancer cell lines, the concentrations required are often high, and the therapeutic window is narrow due to the systemic toxicity of cyanide. The presence of β-glucosidase, which is more abundant in some cancer cells and in the gut microbiota, can enhance the localized release of cyanide, a concept that has been explored for targeted cancer therapy, but with limited clinical success and significant safety concerns.
The detoxification of cyanide via the rhodanese enzyme is a critical physiological defense mechanism. The kinetic parameters of rhodanese from various sources indicate its efficiency in converting cyanide to the much less toxic thiocyanate. However, the capacity of this system can be overwhelmed by high concentrations of cyanide, leading to systemic toxicity.
Disclaimer: this compound (amygdalin) is not approved by the U.S. Food and Drug Administration (FDA) for the treatment of cancer or any other medical condition. The information provided in this document is for research and informational purposes only and should not be interpreted as a promotion or endorsement of this compound for therapeutic use. The use of this compound can lead to serious and potentially fatal cyanide poisoning.
References
- 1. mdpi.com [mdpi.com]
- 2. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multiple Actions of Amygdalin on Cellular Processes with an Emphasis on Female Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of brain mitochondrial cytochrome c oxidase activity with cyanide LD(50) yields insight into the efficacy of prophylactics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Amygdalin Extraction and Purification from Apricot Kernels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amygdalin (B1666031), a cyanogenic glycoside found abundantly in the seeds of Rosaceae species such as apricots (Prunus armeniaca), almonds, and peaches, has garnered significant interest for its potential pharmacological properties.[1][2] It is often referred to as Vitamin B17, although it is not a vitamin. Upon enzymatic hydrolysis, amygdalin breaks down into glucose, benzaldehyde, and hydrogen cyanide (HCN), the latter being a potent cytotoxic agent believed to be a key component of its purported anti-cancer activity.[1][3][[“]] However, this same mechanism underlies its toxicity, necessitating carefully controlled extraction and purification processes for research and drug development applications.
These application notes provide a comprehensive overview of established methods for the extraction and purification of amygdalin from apricot kernels, complete with detailed experimental protocols, comparative data, and analytical procedures for quantification and quality control.
Data Presentation: Quantitative Analysis
The concentration of amygdalin in apricot kernels is highly variable, depending primarily on whether the cultivar is bitter or sweet. Bitter kernels contain substantially higher levels of amygdalin. Processing methods can also affect the final concentration.
Table 1: Amygdalin Content in Apricot Kernel Cultivars
| Kernel Type | Cultivar(s) | Amygdalin Content (mg/g or g/100g ) | Reference |
| Bitter | Paviot, Karacabey, Alyanak | 4.41 - 6.35 g/100g | |
| Bitter | Various | 26 ± 14 mg/g | |
| Bitter | Various | Up to 24,000 µg/g (24 mg/g) | |
| Sweet | Cologlu, Cataloglu, Aprikoz, etc. | 0.60 - 1.58 g/100g | |
| Sweet | Various | 0.16 ± 0.09 mg/g |
Table 2: Comparison of Amygdalin Extraction Methodologies
| Extraction Method | Solvent System | Temperature | Duration | Key Findings | Reference |
| Reflux Extraction | Water with 0.1% Citric Acid | 60°C | 2.5 hours | Considered the most effective among compared methods (ultrasonic, Soxhlet). | |
| Soxhlet Extraction | Methanol | 65 - 70°C | 16 hours | Achieved the highest amygdalin yield due to extended extraction cycles. | |
| Ultrasonic Extraction | Methanol | Ambient | 15 minutes | A rapid extraction method. | |
| Microwave-Assisted | Methanol | 50 - 70°C | 90 seconds | Recommended for its very short duration and low solvent consumption. | |
| Maceration (Shaking) | 100% Ethanol | 34.4°C | 120 minutes | Optimized conditions for high yield from plum seeds. |
Experimental Workflow and Protocols
The overall process involves sample preparation (defatting), extraction of the crude amygdalin, purification to remove impurities, and finally, analysis to determine purity and yield.
Caption: General workflow for amygdalin extraction and purification.
Protocol 1: Sample Preparation (Defatting)
Objective: To remove lipids from the apricot kernels, which can interfere with the extraction process and final purity.
-
Grinding: Obtain bitter apricot kernels. Grind them into a fine powder using a cryogenic homogenizer or a high-speed blender.
-
Defatting:
-
Wash the finely ground kernel powder three times with chloroform. Alternatively, use hot benzine in a Soxhlet apparatus.
-
This step removes fatty compounds.
-
Allow the defatted material to air dry at room temperature for approximately 20 minutes to remove residual solvent.
-
Protocol 2: Amygdalin Extraction (Aqueous Reflux)
Objective: To extract amygdalin from the defatted kernel powder into a solvent. This protocol is based on a highly effective reported method.
-
Setup: Place the defatted apricot kernel powder into a round-bottom flask.
-
Solvent Addition: Add an extraction solvent of water containing 0.1% citric acid. The citric acid helps to inhibit the epimerization of D-amygdalin. A solid-to-liquid ratio of 1:25 (m/v) is a good starting point.
-
Reflux: Connect the flask to a reflux condenser and place it in a water bath heated to 60°C.
-
Extraction Time: Perform the extraction for 2.5 hours with continuous stirring.
-
Filtration: After extraction, cool the mixture and filter it through Whatman No. 1 filter paper to separate the extract from the solid kernel residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude, concentrated extract.
Protocol 3: Purification by Precipitation
Objective: To precipitate amygdalin from the crude extract, separating it from other soluble impurities.
-
Precipitation: To the dried crude extract, add diethyl ether (e.g., 50 mL for a 10g starting material equivalent) and mix vigorously using a vortex mixer. Amygdalin is insoluble in diethyl ether and will precipitate out, while many remaining lipid-soluble impurities will be dissolved.
-
Separation: Remove the diethyl ether containing the dissolved impurities by decantation.
-
Drying: Dry the resulting solid residue (precipitated amygdalin) at a controlled temperature (e.g., 30-50°C) overnight to remove any residual solvent.
-
Further Purification (Optional): For higher purity (up to 99%), the crystallized amygdalin can be redissolved in a suitable solvent like benzine, re-evaporated to recrystallize, and filtered. This process can be repeated multiple times.
Protocol 4: Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration and purity of amygdalin in the final product.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the purified amygdalin in the mobile phase (e.g., 2 mg/mL).
-
Sonicate the solution for 5 minutes to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
System: HPLC with a Photodiode Array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile/water or methanol/water. A common ratio is 25:75 (v/v) acetonitrile/water or 15:85 (v/v) methanol/water.
-
Flow Rate: 0.9 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 214 nm or 215 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using a certified amygdalin reference standard at various concentrations.
-
Identify the amygdalin peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the concentration in the sample by correlating its peak area with the standard curve.
-
Amygdalin's Mechanism of Action: Relevant Signaling Pathways
In drug development, understanding the mechanism of action is critical. Preclinical studies have shown that amygdalin can influence several cellular signaling pathways implicated in cancer and inflammation.
Caption: Key signaling pathways modulated by amygdalin.
Amygdalin has been reported to exert its biological effects through several mechanisms:
-
Inhibition of Cell Proliferation: It can inhibit the Akt-mTOR signaling pathway, which is crucial for cell growth and survival, potentially leading to a reduction in cancer cell metastasis.
-
Induction of Apoptosis: Amygdalin has been shown to induce programmed cell death (apoptosis) in cancer cells by upregulating the expression of pro-apoptotic proteins like Bax and caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2.
-
Anti-Inflammatory Effects: It can suppress inflammatory responses by inhibiting key signaling pathways like NF-κB and the NLRP3 inflammasome, leading to reduced expression of pro-inflammatory cytokines.
References
Application Notes & Protocols for HPLC Quantification of Amygdalin in Plant Extracts
These application notes provide a comprehensive guide for the quantification of amygdalin (B1666031) in various plant extracts using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
Amygdalin is a cyanogenic glycoside naturally occurring in the seeds of many plants from the Rosaceae family, such as apricots, almonds, peaches, and plums.[1][2] Its purported therapeutic effects have made it a subject of interest in pharmaceutical research, necessitating accurate and reliable analytical methods for its quantification in plant materials.[3] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amygdalin due to its ability to separate the compound from complex sample matrices.
This document outlines detailed protocols for sample preparation and HPLC analysis, along with validated method parameters for the accurate quantification of amygdalin.
Experimental Protocols
Sample Preparation
The choice of extraction method can significantly impact the yield of amygdalin. Factors to consider include the plant matrix, presence of interfering substances like fats, and the desired efficiency of the extraction.
Protocol 1: Solid-Phase Extraction (SPE)
This method is effective for cleaning up complex extracts.
-
Initial Extraction:
-
Grind the plant material (e.g., seeds, kernels) into a fine powder.
-
For fatty samples, a defatting step is recommended. This can be achieved by washing the ground material with n-hexane or diethyl ether.
-
Extract a known weight of the powdered material with a polar solvent such as methanol (B129727), ethanol, or water. To prevent epimerization of amygdalin, it is advisable to perform extractions at temperatures below 100°C, ideally between 35-40°C. The addition of 0.1% citric acid to water can improve extraction efficiency.
-
Common extraction techniques include ultrasonic extraction, Soxhlet extraction, or reflux extraction.
-
-
SPE Cleanup:
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Load the filtered plant extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-eluting solvent to remove polar impurities.
-
Elute the amygdalin from the cartridge using an appropriate solvent, typically methanol or a methanol-water mixture.
-
Collect the eluate and evaporate it to dryness under reduced pressure.
-
Reconstitute the dried residue in the HPLC mobile phase for analysis.
-
Protocol 2: Liquid-Liquid Extraction
This is a simpler extraction method suitable for less complex matrices.
-
Extraction:
-
Homogenize a known weight of the ground plant material with a suitable solvent (e.g., methanol, ethanol).
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet 2-3 times to ensure complete extraction of amygdalin.
-
Pool the supernatants.
-
-
Filtration:
-
Filter the pooled supernatant through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.
-
HPLC Analysis
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is the most common choice for amygdalin separation.
-
Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile (B52724) is typically used. The ratio can be optimized to achieve the best separation.
-
Detection: Amygdalin can be detected by UV absorbance at a wavelength of approximately 215 nm.
Protocol:
-
System Preparation:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of amygdalin of known concentrations in the mobile phase.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the amygdalin standards.
-
-
Sample Analysis:
-
Inject a known volume (e.g., 20 µL) of the prepared plant extract onto the HPLC column.
-
Record the chromatogram and identify the amygdalin peak based on its retention time compared to the standard.
-
Quantify the amount of amygdalin in the sample by comparing its peak area to the calibration curve.
-
Quantitative Data Summary
The following tables summarize typical HPLC method parameters and validation data for amygdalin quantification from various studies.
Table 1: HPLC Method Parameters for Amygdalin Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | SUPELCO Analytical HS-C18 (4.6 x 250 mm, 5 µm) | Agilent C18 (250 x 4.6 mm, 0.45 µm) | C18 Column | C18 Column |
| Mobile Phase | Water:Acetonitrile (25:75, v/v) | Methanol:Water (15:85, v/v) | Methanol:Water (25:75, v/v) | 10 mM Sodium Phosphate buffer (pH 2.3) with 13.5% Acetonitrile |
| Flow Rate | 0.9 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 215 nm | Not Specified | Not Specified | Not Specified |
| Column Temperature | 25°C | 32°C | 40°C | Not Specified |
| Injection Volume | 20 µL | Not Specified | 5 µL | Not Specified |
Table 2: Method Validation and Performance Data
| Parameter | Value | Reference |
| Linearity Range | 10 - 100 µg/mL (r=0.9986) | |
| 0.05 - 50 µg/mL (r² > 0.99) | ||
| Limit of Detection (LOD) | 1.06 µg/mL | |
| 0.8 ng/g | ||
| 0.1 µg/mL | ||
| Limit of Quantification (LOQ) | 3.49 µg/mL | |
| 2.5 ng/g | ||
| 0.3 µg/mL | ||
| Recovery | 90 - 107% | |
| Intra-day Reproducibility (RSD) | 0.07 - 0.78% | |
| Inter-day Reproducibility (RSD) | 0.85 - 1.62% |
Visualizations
Experimental Workflow for Amygdalin Quantification
References
Application Notes and Protocols: Analytical Techniques for Detecting Cyanide from Laetrile Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laetrile, a semi-synthetic compound, is chemically related to amygdalin (B1666031), a cyanogenic glycoside found in the pits of fruits like apricots, peaches, and bitter almonds.[1] Amygdalin's metabolism can release hydrogen cyanide (HCN), a potent toxin.[2][3] The alleged anti-cancer properties of this compound are attributed to the release of cyanide, which is thought to preferentially target malignant cells.[1][4] However, the efficacy of this compound as a cancer treatment is not supported by robust clinical data, and there is a significant risk of cyanide poisoning, particularly with oral ingestion. The intestinal bacteria and certain plant-based foods contain enzymes called beta-glucosidases that can activate the release of cyanide from this compound. Given the potential for toxicity, sensitive and accurate analytical methods for detecting and quantifying cyanide from this compound metabolism are crucial for both research and clinical applications.
This document provides detailed application notes and protocols for various analytical techniques used to detect cyanide released from the metabolism of this compound.
Metabolic Pathway of this compound (Amygdalin)
Amygdalin is hydrolyzed by the enzyme β-glucosidase into hydrogen cyanide (HCN), benzaldehyde, and glucose. While mammalian cells have low levels of this enzyme, gastrointestinal bacteria possess significant amounts, leading to substantial cyanide production when amygdalin is ingested. A second enzyme, rhodanese, can detoxify cyanide by converting it to the less harmful thiocyanate. It has been proposed that cancer cells have higher levels of β-glucosidase and lower levels of rhodanese, theoretically leading to a targeted toxic effect.
References
Application Notes and Protocols for Beta-Glucosidase Activity Assays with Amygdalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-glucosidases are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides. One of the natural substrates for these enzymes is amygdalin (B1666031), a cyanogenic glycoside found in the seeds of many fruits, such as apricots, almonds, and peaches. The enzymatic hydrolysis of amygdalin by β-glucosidase is a critical process in both plant defense mechanisms and has significant implications in toxicology and pharmacology, including controversial applications in cancer therapy.
The breakdown of amygdalin by β-glucosidase is a two-step process. Initially, β-glucosidase cleaves a glucose molecule from amygdalin to produce prunasin. Subsequently, another glucose molecule is removed from prunasin, yielding mandelonitrile. Mandelonitrile is unstable and spontaneously decomposes into benzaldehyde (B42025) and highly toxic hydrogen cyanide (HCN)[1][2][3][4]. The activity of β-glucosidase can, therefore, be determined by measuring the rate of formation of any of these products: glucose, benzaldehyde, or hydrogen cyanide.
These application notes provide detailed protocols for assessing β-glucosidase activity using amygdalin as a substrate, with a focus on methods for detecting the various hydrolysis products. For comparison, a standard protocol using a synthetic chromogenic substrate is also included.
Enzymatic Hydrolysis of Amygdalin
The enzymatic breakdown of amygdalin by β-glucosidase is a sequential process that can be visualized as a signaling pathway. The enzyme effectively acts as a catalyst in a catabolic pathway, leading to the release of several downstream products.
References
- 1. researchgate.net [researchgate.net]
- 2. Onco-immunity and therapeutic application of amygdalin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enzymic hydrolysis of amygdalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Laetrile (Amygdalin) Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laetrile, a semi-synthetic form of amygdalin (B1666031), is a cyanogenic glycoside found in the pits of various fruits like apricots and bitter almonds.[1][2] It has been a subject of interest in cancer research for its potential cytotoxic effects on cancer cells.[3] The proposed mechanism of action involves the enzymatic release of hydrogen cyanide (HCN) within the tumor microenvironment, which is thought to be a primary cytotoxic agent.[3][4] In vitro studies have shown that amygdalin can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. These effects are reportedly mediated through the modulation of several signaling pathways, including the Akt-mTOR and apoptosis-related pathways.
This document provides detailed protocols for treating cell cultures with this compound (amygdalin), based on findings from preclinical in vitro research. It also summarizes quantitative data from various studies and visualizes key signaling pathways and experimental workflows. It is important to note that this compound's efficacy as a cancer treatment has not been substantiated in human clinical trials, and it is not an approved cancer therapy by the FDA due to concerns about cyanide toxicity. The information presented here is for research purposes only.
Data Presentation
The following tables summarize the cytotoxic effects of amygdalin on various cancer cell lines as reported in the scientific literature.
Table 1: Cytotoxicity of Amygdalin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Concentration | Treatment Duration (hours) | Assay | Reference |
| MCF-7 | Breast Cancer | 14.2 mg/mL | 24 | MTT | |
| SK-BR-3 | Breast Cancer | 13.7 mg/mL | 24 | MTT | |
| KB | Oral Cancer | 50 µg/mL (Almond Extract) | 24-48 | MTT | |
| KB | Oral Cancer | 100 µg/mL (Apricot Extract) | 24-48 | MTT |
Note: The efficacy of amygdalin can vary depending on the cell line and the source of the compound (e.g., purified amygdalin vs. plant extracts).
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol outlines the basic steps for culturing cancer cells and treating them with this compound (amygdalin).
Materials:
-
Cancer cell line of choice (e.g., MCF-7, HeLa, DU145)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Amygdalin (this compound)
-
Solvent for Amygdalin (e.g., DMSO or sterile PBS)
-
96-well and 6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cancer cells to 70-80% confluency in a T-75 flask.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 5 x 10⁴ cells/well for a 96-well plate for viability assays, or 1 x 10⁶ cells/well for a 6-well plate for protein or RNA extraction) and incubate for 24 hours to allow for attachment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of amygdalin in a suitable solvent (e.g., 100 mg/mL in DMSO).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
-
Treatment of Cells:
-
Prepare serial dilutions of the amygdalin stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control group treated with the same concentration of the solvent used to dissolve amygdalin.
-
Remove the old medium from the cells and add the medium containing the different concentrations of amygdalin or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound as described in Protocol 1 in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Cells treated with this compound as described in Protocol 1 in a 6-well plate.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Collect the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathways
// Nodes Amygdalin [label="Amygdalin (this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Apoptosis Pathway Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Cell Cycle Pathway p19 [label="p19", fillcolor="#FBBC05", fontcolor="#202124"]; G1_S_Transition [label="G1 to S Phase\nTransition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Proliferation_Inhibition [label="Inhibition of\nCell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Metastasis Pathway Akt_mTOR [label="Akt-mTOR Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Adhesion [label="Cell Adhesion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Metastasis_Inhibition [label="Inhibition of\nMetastasis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Amygdalin -> Bcl2 [label="Downregulates", color="#EA4335"]; Amygdalin -> Bax [label="Upregulates", color="#34A853"]; Amygdalin -> Caspase3 [label="Activates", color="#34A853"]; Bax -> Caspase3 [color="#34A853"]; Bcl2 -> Caspase3 [arrowhead=tee, label="Inhibits", color="#EA4335"]; Caspase3 -> Apoptosis [color="#34A853"];
Amygdalin -> p19 [label="Upregulates", color="#34A853"]; p19 -> G1_S_Transition [arrowhead=tee, label="Inhibits", color="#EA4335"]; G1_S_Transition -> Cell_Proliferation_Inhibition [style=dashed, arrowhead=none];
Amygdalin -> Akt_mTOR [arrowhead=tee, label="Inhibits", color="#EA4335"]; Akt_mTOR -> Cell_Adhesion [color="#34A853"]; Cell_Adhesion -> Metastasis_Inhibition [style=dashed, arrowhead=none]; } END_DOT Caption: Proposed signaling pathways affected by amygdalin in cancer cells.
Experimental Workflow
// Nodes Start [label="Start:\nCancer Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seeding [label="Cell Seeding\n(24h incubation)"]; Treatment [label="this compound/Amygdalin Treatment\n(Varying Concentrations & Durations)", fillcolor="#FBBC05", fontcolor="#202124"];
// Assays Viability [label="Cell Viability Assay\n(e.g., MTT)"]; Apoptosis [label="Apoptosis Assay\n(e.g., Annexin V)"]; Signaling [label="Signaling Pathway Analysis\n(e.g., Western Blot)"];
// Data Analysis Data_Analysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Seeding; Seeding -> Treatment; Treatment -> Viability; Treatment -> Apoptosis; Treatment -> Signaling; Viability -> Data_Analysis; Apoptosis -> Data_Analysis; Signaling -> Data_Analysis; } END_DOT Caption: General experimental workflow for in vitro this compound treatment.
Discussion
The provided protocols offer a foundational approach for the in vitro investigation of this compound's effects on cancer cells. Researchers should optimize parameters such as cell seeding density, this compound concentration, and treatment duration for each specific cell line.
The mechanism of this compound's action is believed to be multifaceted. In vitro studies suggest that amygdalin induces apoptosis by upregulating the pro-apoptotic protein Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2. Furthermore, it has been shown to inhibit cell proliferation by arresting the cell cycle. For instance, in renal cancer cells, amygdalin was found to increase the expression of the p19 protein, which inhibits the transition from the G1 to the S phase of the cell cycle. Amygdalin has also been reported to inhibit the adhesion of cancer cells, a crucial step in metastasis, by targeting the Akt-mTOR pathway.
Despite these preclinical findings, the therapeutic potential of this compound in humans remains unproven and controversial. The primary concern is the risk of cyanide poisoning, especially with oral administration, as gut microflora can metabolize amygdalin to release cyanide. Therefore, all research involving this compound should be conducted with appropriate safety precautions and a thorough understanding of its toxicological profile.
References
- 1. Anticancer Attributes and Multifaceted Pharmacological Implications of this compound and Amygdalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancerdoctor.com [cancerdoctor.com]
- 4. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Laetrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of laetrile (mandelonitrile-β-D-glucuronide) and its precursor, mandelonitrile (B1675950). The protocols are intended for research and development purposes and should be carried out by qualified personnel in a well-equipped laboratory setting.
Synthesis of Mandelonitrile: Precursor to this compound
Mandelonitrile is a key intermediate in the synthesis of this compound. It can be synthesized from benzaldehyde (B42025) and a cyanide source. Two primary methods are presented: a chemical synthesis using sodium cyanide and an enzymatic synthesis.
Chemical Synthesis of Mandelonitrile
This method involves the reaction of benzaldehyde with sodium cyanide in a biphasic system with pH control.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 426.5 g of benzaldehyde in 500 mL of ethyl acetate (B1210297) in a suitable reaction vessel equipped with a mechanical stirrer and a pH probe.
-
Addition of Cyanide: Prepare a solution of 640 g of 30% (w/w) aqueous sodium cyanide.
-
Reaction: Cool the benzaldehyde solution to 5-10 °C using an ice bath. Slowly add the sodium cyanide solution to the vigorously stirred benzaldehyde solution.
-
pH Control: During the addition, maintain the pH of the aqueous phase between 6.8 and 7.2 by the dropwise addition of hydrochloric acid.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, stop stirring and allow the layers to separate.
-
Extraction: Separate the organic layer. The aqueous layer can be extracted with additional ethyl acetate to maximize recovery.
-
Purification: Combine the organic layers and recover the ethyl acetate under reduced pressure to yield mandelonitrile. The crude product can be further purified by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | Benzaldehyde, Sodium Cyanide | [1] |
| Solvent | Ethyl Acetate, Water | [1] |
| Reaction Temperature | 5-10 °C | [1] |
| pH | 6.8-7.2 | [1] |
| Yield | Up to 99.8% | [1] |
| Purity | High |
Enzymatic Synthesis of (R)-Mandelonitrile
For stereospecific synthesis of the (R)-enantiomer of mandelonitrile, an enzymatic approach using a hydroxynitrile lyase (HNL) is employed.
Experimental Protocol:
-
Enzyme Immobilization: Immobilize the hydroxynitrile lyase (e.g., from Prunus amygdalus or a recombinant source) on a solid support such as Celite.
-
Reaction Mixture: In a suitable vessel, prepare a biphasic system with an acetate buffered aqueous phase (pH 4) and an organic phase of methyl tert-butyl ether (MTBE).
-
Substrate Addition: Add benzaldehyde to the organic phase. Add a solution of hydrogen cyanide (HCN) in MTBE to the reaction mixture.
-
Enzymatic Reaction: Add the immobilized enzyme to the reaction mixture and stir at a controlled temperature (e.g., 5 °C).
-
Reaction Monitoring: Monitor the conversion of benzaldehyde and the enantiomeric excess of the product by chiral HPLC.
-
Workup and Purification: After the reaction reaches completion, filter off the immobilized enzyme. The organic phase containing the (R)-mandelonitrile can be separated and the solvent removed under reduced pressure. Further purification can be achieved by column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Enzyme | Hydroxynitrile Lyase (HNL) | |
| Substrates | Benzaldehyde, Hydrogen Cyanide | |
| Solvent System | Acetate Buffer/MTBE | |
| pH | 4 | |
| Temperature | 5 °C | |
| Enantiomeric Excess (ee) | >99% |
Synthesis of this compound (Mandelonitrile-β-D-glucuronide)
The synthesis of this compound involves the glycosylation of mandelonitrile with a glucuronic acid donor. Both enzymatic and chemical methods are possible.
Enzymatic Synthesis of this compound
This method utilizes the enzyme UDP-glucuronosyltransferase to catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to mandelonitrile.
Experimental Protocol:
-
Enzyme Preparation: Immobilize rabbit liver uridine (B1682114) diphosphate-glucuronosyl transferase (UDPGT) on a solid support like beaded Sepharose.
-
Reaction Mixture: Prepare a buffered solution containing mandelonitrile and UDP-glucuronic acid.
-
Enzymatic Reaction: Add the immobilized UDPGT to the reaction mixture and incubate under optimized conditions (temperature, pH).
-
Reaction Monitoring: Monitor the formation of mandelonitrile-β-D-glucuronide using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: After the reaction, remove the immobilized enzyme by filtration. The product can be purified from the reaction mixture using chromatographic techniques.
-
Characterization: The final product should be characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.
Quantitative Data:
Specific yield and reaction conditions are not detailed in the available literature and would require optimization.
Chemical Synthesis of this compound via Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical method for the formation of glycosidic bonds. This can be adapted for the synthesis of this compound by reacting a protected glucuronyl halide with mandelonitrile.
Experimental Protocol (General Procedure):
-
Preparation of the Glycosyl Donor: Prepare a protected glucuronyl halide, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, from a suitable glucuronic acid derivative.
-
Glycosylation Reaction: In a dry, inert atmosphere, dissolve mandelonitrile and the protected glucuronyl halide in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Promoter Addition: Add a promoter, such as a silver or mercury salt (e.g., silver carbonate, mercuric cyanide), to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Workup: Filter the reaction mixture to remove the metal salts. Wash the filtrate with appropriate aqueous solutions to remove any remaining starting materials and byproducts.
-
Deprotection: Remove the protecting groups (e.g., acetyl groups) from the glycoside product, typically by base-catalyzed methanolysis (Zemplén deprotection).
-
Purification: Purify the final product, mandelonitrile-β-D-glucuronide, by column chromatography or recrystallization.
-
Characterization: Characterize the purified product by NMR, MS, and melting point determination.
Quantitative Data:
Proposed Mechanism of Action and Signaling Pathway
The purported anticancer activity of this compound is attributed to the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis by β-glucuronidase, an enzyme that can be found at elevated levels in some tumor microenvironments. The released cyanide is then thought to induce apoptosis in cancer cells.
Cyanide-Induced Apoptosis Signaling Pathway
The following diagram illustrates the key events in cyanide-induced apoptosis.
Caption: Cyanide-Induced Apoptosis Pathway.
Workflow for the Synthesis of this compound
The following diagram outlines the general workflow for the chemical synthesis of this compound.
Caption: Chemical Synthesis Workflow for this compound.
References
Quantitative Analysis of Amygdalin using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of amygdalin (B1666031) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Amygdalin, a cyanogenic glycoside found in the seeds of various plants like apricots and almonds, has been a subject of interest for its potential therapeutic properties and toxicity concerns.[1][2] Accurate and sensitive quantification of amygdalin is crucial for research, quality control, and safety assessment. This application note details a robust and validated LC-MS/MS method, including sample preparation, chromatographic separation, and mass spectrometric detection. The provided protocols are designed to be adaptable for various matrices, including plant materials and biological fluids.
Introduction
Amygdalin, sometimes referred to as Vitamin B17, is a naturally occurring compound that can release hydrogen cyanide upon enzymatic hydrolysis.[1] This property is the basis for both its purported anti-cancer effects and its potential toxicity.[2] Therefore, a reliable analytical method is essential for its accurate measurement. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for the quantification of amygdalin in complex matrices.[3] This document outlines a validated method that can be implemented in a laboratory setting for the routine analysis of amygdalin.
Experimental Workflow
The overall experimental workflow for the quantitation of amygdalin by LC-MS/MS is depicted below.
Caption: A flowchart illustrating the major steps in the LC-MS/MS analysis of amygdalin.
Detailed Experimental Protocols
Sample Preparation
For Plant Materials (e.g., Apricot Kernels, Almonds):
-
Homogenization: Cryogenically grind the samples to a fine powder.
-
Extraction:
-
Weigh a precise amount of the homogenized sample (e.g., 1-2 g) into a centrifuge tube.
-
Add a defined volume of extraction solvent (e.g., 10 mL of methanol (B129727) or 90:10 ethanol/water) containing an internal standard (IS), such as geniposide (B1671433) or chloramphenicol.
-
Vortex the mixture thoroughly and then sonicate or shake for a specified period (e.g., 30-150 minutes) to ensure complete extraction.
-
-
Clarification: Centrifuge the extract at a high speed (e.g., 4200 x g for 5-10 minutes) to pellet solid particles.
-
Filtration and Dilution:
-
Filter the supernatant through a 0.2 µm filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration curve range.
-
For Biological Fluids (e.g., Plasma):
-
Protein Precipitation/Extraction:
-
To a small volume of plasma (e.g., 100 µL), add a protein precipitating agent like methanol containing the internal standard.
-
Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.
-
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
The following tables summarize the instrumental conditions for the LC-MS/MS analysis of amygdalin.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm) |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water |
| Mobile Phase B | 10 mM ammonium formate and 0.1% formic acid in methanol |
| Flow Rate | 0.25 - 0.3 mL/min |
| Injection Volume | 3 - 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A typical gradient starts with a low percentage of organic phase (B), ramps up to a high percentage to elute amygdalin, and then re-equilibrates. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for better sensitivity |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 456.15 [M-H]⁻ or 457.2 for [M-H]⁻ (slight variations based on instrument) |
| Product Ions (m/z) | Common transitions include 456.2 → 323.1 and 457.2 → 279.1 |
| Internal Standard (IS) | Geniposide (e.g., m/z 387.1 → 224.9) or Chloramphenicol |
| Ion Source Temperature | 400°C |
| IonSpray Voltage | -4500 V |
Quantitative Data Summary
The following tables present a summary of quantitative data from validated LC-MS/MS methods for amygdalin.
Table 3: Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.05 - 50 µg/mL or 10 - 2000 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.8 ng/g | |
| Limit of Quantitation (LOQ) | 2.5 ng/g or 10 ng/mL | |
| Recovery | 90 - 107% | |
| Precision (%RSD) | < 10% |
Signaling Pathway and Logical Relationships
The enzymatic degradation of amygdalin leading to the release of hydrogen cyanide is a critical pathway to consider, especially in biological systems.
Caption: Enzymatic breakdown of amygdalin into its byproducts, including hydrogen cyanide.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of amygdalin. The protocols for sample preparation and instrumental analysis can be adapted to various research and development needs. Adherence to these guidelines will ensure the generation of high-quality, reproducible data for the accurate assessment of amygdalin content in different matrices.
References
Application Notes: Solid-Phase Extraction of Amygdalin from Medicinal Plants
Introduction
Amygdalin (B1666031), a cyanogenic glycoside, is a prominent secondary metabolite found in the seeds of many plants belonging to the Rosaceae family, such as apricots (Prunus armeniaca), almonds (Prunus dulcis), and peaches (Prunus persica). It is a molecule of significant interest to researchers in the fields of pharmacology and drug development due to its traditional use and ongoing investigation into its potential therapeutic properties. The accurate quantification of amygdalin in plant matrices is crucial for quality control, standardization of herbal products, and pharmacological studies.
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that offers a simple, rapid, and selective method for the isolation and concentration of amygdalin from complex plant extracts prior to analytical determination.[1][2] This application note provides a detailed protocol for the solid-phase extraction of amygdalin from medicinal plants, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Principle of Solid-Phase Extraction for Amygdalin
The SPE method for amygdalin typically employs a reversed-phase sorbent, such as C18. The principle is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. In this application, the polar amygdalin molecule is retained on the nonpolar C18 sorbent from an aqueous plant extract. Interfering, more polar compounds are washed away, after which the retained amygdalin is eluted with a less polar organic solvent like methanol (B129727). This process effectively cleans up the sample and concentrates the analyte, leading to improved chromatographic analysis and detection limits.
Experimental Protocols
1. Sample Preparation: Reflux Extraction
This protocol is optimized for the extraction of amygdalin from medicinal plant materials such as apricot kernels or Prunus tomentosa seeds.[3][4][5]
-
Materials and Reagents:
-
Dried plant material (e.g., apricot kernels)
-
Deionized water
-
Citric acid
-
Grinder or mill
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle or water bath
-
Filter paper
-
-
Procedure:
-
Grind the dried plant material into a fine powder.
-
Weigh an appropriate amount of the powdered sample (e.g., 10 g) and transfer it to a round-bottom flask.
-
Prepare an extraction solvent of 0.1% citric acid in deionized water. The addition of citric acid helps to inhibit the enzymatic hydrolysis of amygdalin.
-
Add the extraction solvent to the flask at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Set up the reflux apparatus and heat the mixture in a water bath set to 60°C for 2.5 hours. It is crucial to maintain the temperature below 100°C to prevent the epimerization of amygdalin to neoamygdalin.
-
After reflux, allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to remove solid plant debris. The resulting filtrate is now ready for solid-phase extraction.
-
2. Solid-Phase Extraction (SPE) Protocol
This protocol details the use of a C18 SPE cartridge for the cleanup and concentration of amygdalin from the aqueous plant extract.
-
Materials and Reagents:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Aqueous plant extract from the previous step
-
-
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Load a specific volume of the aqueous plant extract (e.g., 10 mL) onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the retained amygdalin from the cartridge by passing 5 mL of methanol through it at a flow rate of approximately 4 mL/min.
-
Collect the eluate in a clean collection tube. This solution contains the purified amygdalin.
-
The eluate can then be evaporated to dryness and reconstituted in a smaller volume of the HPLC mobile phase for further concentration, or directly injected into the HPLC system for analysis.
-
3. HPLC Quantification of Amygdalin
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of methanol and water in a ratio of 15:85 (v/v) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare a series of standard solutions of amygdalin of known concentrations in the mobile phase to construct a calibration curve.
-
Inject the prepared standards and the sample eluate from the SPE step into the HPLC system.
-
Identify the amygdalin peak in the sample chromatogram by comparing its retention time with that of the amygdalin standard.
-
Quantify the amount of amygdalin in the sample by using the peak area and the calibration curve.
-
Data Presentation
The following table summarizes quantitative data from studies on the solid-phase extraction of amygdalin.
| Plant Material | SPE Sorbent | Initial Amygdalin Content/Relative Content | Final Amygdalin Content/Relative Content | Recovery Rate | Reference |
| Apricot Kernel | C18 | 4.44% (without SPE) | 4.13% (with SPE) | - | |
| Prunus tomentosa | C18 | 4.18% (without SPE) | 4.00% (with SPE) | - | |
| Apricot Kernel | MWNT | 4.44% (without SPE) | 4.32% (with SPE) | - | |
| Prunus tomentosa | MWNT | 4.18% (without SPE) | 4.09% (with SPE) | - | |
| Apricot Kernel Debitterizing Wastewater | XDA-1 Resin | 34.04% | 61.58% | 88.75% | |
| Apple Seeds (Malus pumila) | - | - | 2.28 mg/g (dry weight) | - |
Visualizations
Experimental Workflow for Amygdalin Extraction and Analysis
Caption: Workflow for amygdalin extraction and analysis.
References
- 1. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation and quantitation of amygdalin in Apricot-kernel and Prunus Tomentosa Thunb. by HPLC with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Isolation and quantitation of amygdalin in Apricot-kernel and Prunus Tomentosa Thunb. by HPLC with solid-phase extraction. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
improving amygdalin solubility for cell culture studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amygdalin (B1666031) in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amygdalin is not dissolving properly in my cell culture medium. What should I do?
A1: Direct dissolution of amygdalin in aqueous-based cell culture media can be challenging due to its limited solubility. It is highly recommended to first prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in your complete culture medium. This ensures better solubility and consistent results.
Q2: What is the best solvent to prepare an amygdalin stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing amygdalin stock solutions for in vitro studies.[1] Amygdalin is also soluble in dimethylformamide (DMF).[1] For researchers aiming to avoid organic solvents, sterile water or Phosphate-Buffered Saline (PBS) can be used, although the solubility is lower compared to DMSO.[1] When using organic solvents like DMSO, it is crucial to prepare a vehicle control with the same final concentration of the solvent to account for any potential effects on the cells.[2]
Q3: I'm observing precipitation in my cell culture plates after adding the amygdalin solution. What could be the cause?
A3: Precipitation can occur for several reasons:
-
High Final Concentration: The final concentration of amygdalin in the cell culture medium may have exceeded its solubility limit. Try using a lower final concentration.
-
Insufficient Mixing: Ensure the diluted amygdalin solution is mixed thoroughly with the culture medium before adding it to the cells.
-
Solvent Shock: Adding a large volume of a concentrated stock solution directly to the medium can cause the amygdalin to precipitate out. It is best to add the stock solution dropwise while gently swirling the medium.
-
Instability: Aqueous solutions of amygdalin are not recommended for storage for more than one day as the compound can hydrolyze.[1] Always prepare fresh dilutions from your stock solution immediately before use.
Q4: How does temperature and pH affect amygdalin solubility and stability?
A4: Amygdalin is very soluble in hot water. However, high temperatures (above 40°C) and alkaline pH (above 9.0) can lead to isomerization of D-amygdalin to its L-amygdalin form (neoamygdalin), which may reduce its pharmacological activity. Amygdalin is also easily hydrolyzed by acids and bases, making pH control critical. Acidic conditions can inhibit isomerization even at elevated temperatures.
Q5: What is the stability of amygdalin in cell culture media?
A5: Amygdalin can hydrolyze in aqueous solutions, and it is recommended to not store aqueous solutions for more than a day. For cell culture experiments, it is best practice to prepare fresh dilutions of amygdalin in your complete culture medium for each experiment from a frozen stock solution.
Quantitative Data: Amygdalin Solubility
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | |
| Dimethylformamide (DMF) | ~14 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | |
| Water | 83 g/L (83 mg/mL) | |
| Hot Water | Very soluble | |
| Ethanol | 1 g/L (1 mg/mL) |
Experimental Protocols
Protocol: Preparation of Amygdalin Stock Solution and Working Solutions
Materials:
-
Amygdalin powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile serological pipettes and pipette tips
Procedure for 100 mM DMSO Stock Solution:
-
Calculate the required mass of amygdalin for your desired stock concentration and volume. (Molecular Weight of Amygdalin: 457.4 g/mol ).
-
Weigh the amygdalin powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex or gently warm the solution (not exceeding 40°C) until the amygdalin is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stored properly, DMSO stock solutions are stable for extended periods.
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the amygdalin stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Always prepare a vehicle control using the same concentration of DMSO as in your highest amygdalin concentration treatment group.
-
Add the final working solutions to your cell cultures and incubate for the desired treatment duration.
Visualizations
Caption: Workflow for preparing and using amygdalin in cell culture.
Caption: Simplified pathway of amygdalin-induced apoptosis.
References
Amygdalin Stability and Long-Term Storage: A Technical Support Center
For researchers, scientists, and drug development professionals working with amygdalin (B1666031), ensuring its stability is paramount for accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of amygdalin.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary degradation pathways for amygdalin?
A1: Amygdalin primarily degrades through two main pathways:
-
Hydrolysis: This is the most common degradation route, where the glycosidic bonds of amygdalin are cleaved. This process can be catalyzed by acids, bases, or enzymes (such as β-glucosidase). Hydrolysis initially breaks down amygdalin into prunasin (B192207) and glucose. Prunasin is then further hydrolyzed to mandelonitrile (B1675950) and another glucose molecule. Finally, mandelonitrile decomposes into benzaldehyde (B42025) and toxic hydrogen cyanide (HCN)[1].
-
Isomerization (Epimerization): The naturally occurring, biologically active form of amygdalin is (R)-amygdalin. Under certain conditions, particularly in aqueous solutions and at elevated temperatures or alkaline pH, it can convert to its inactive epimer, (S)-amygdalin, also known as neoamygdalin. This change in stereochemistry can significantly impact its biological activity[2][3][4].
Q2: What are the main factors that influence the stability of amygdalin?
A2: The stability of amygdalin is influenced by several factors:
-
Temperature: Elevated temperatures accelerate both hydrolysis and isomerization.
-
pH: Amygdalin is most stable in acidic conditions (pH 2-4). Alkaline conditions (pH > 9) significantly promote isomerization. Strong acidic or alkaline conditions can lead to hydrolysis.
-
Moisture/Solvent: The presence of water is crucial for both hydrolysis and isomerization. Amygdalin is more stable in its solid, dry form. Its stability varies in different solvents.
-
Enzymes: The presence of β-glucosidase, either from plant sources or microbial contamination, will rapidly hydrolyze amygdalin.
-
Light: While less documented for natural amygdalin, exposure to light can be a concern for photosensitive compounds. A synthetic analog, "photo-amygdalin," has been designed to release cyanide upon light exposure, highlighting the potential for light-induced degradation pathways.
-
Container Material: The material of the storage container can influence stability, particularly in aqueous solutions. Glass containers can leach silicates, which act as weak bases and promote isomerization.
Long-Term Storage
Q3: What are the recommended conditions for the long-term storage of solid amygdalin?
A3: For long-term storage of solid amygdalin, it is recommended to:
-
Store it in a tightly sealed container to protect it from moisture.
-
Keep it in a cool and dark place. Storage at -20°C is ideal to inhibit enzymatic degradation and other chemical reactions.
-
Use containers made of inert materials such as high-density polyethylene (B3416737) (HDPE) or other plastics, as glass can promote isomerization in the presence of any residual moisture.
Q4: How should I store amygdalin solutions?
A4: Amygdalin is less stable in solution. If you must store it in solution:
-
Prepare solutions fresh whenever possible.
-
If short-term storage is necessary, store aqueous solutions at 2-8°C for no longer than 24-48 hours.
-
For longer-term storage of solutions, consider freezing at -20°C or -80°C in inert plastic containers.
-
To prevent isomerization, it is recommended to prepare and store solutions in an acidic buffer (pH 2-4).
Troubleshooting Guides
Unexpected Experimental Results
Problem: I am seeing inconsistent or lower-than-expected biological activity in my experiments.
| Possible Cause | Troubleshooting Step |
| Isomerization of Amygdalin: Your amygdalin may have converted to the inactive neoamygdalin. | 1. Verify Stereochemistry: Use a chiral HPLC method to check the ratio of (R)-amygdalin to (S)-amygdalin in your sample. 2. Review Storage Conditions: Ensure your amygdalin (solid and solutions) is stored under the recommended conditions (cool, dark, dry, and in an inert container). 3. Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments. |
| Degradation via Hydrolysis: Your amygdalin may have hydrolyzed, reducing its concentration. | 1. Quantify Amygdalin: Use a validated HPLC or LC-MS/MS method to determine the actual concentration of amygdalin in your sample. 2. Check for Degradation Products: Analyze your sample for the presence of hydrolysis products like prunasin, mandelonitrile, and benzaldehyde. 3. Control for Enzymatic Activity: Ensure there is no microbial contamination in your buffers or cell culture media. If working with plant extracts, consider heat treatment to deactivate endogenous enzymes. |
Analytical Issues (HPLC/LC-MS/MS)
Problem: I am observing peak tailing, ghost peaks, or poor resolution during HPLC analysis of amygdalin.
| Possible Cause | Troubleshooting Step |
| Peak Tailing: | 1. Secondary Interactions: Amygdalin can interact with active sites on the column. Try using a mobile phase with a lower pH or adding a competing base. 2. Column Overload: Inject a smaller volume or a more dilute sample. 3. Column Deterioration: Flush the column with a strong solvent or replace it if necessary. |
| Ghost Peaks: | 1. Contamination: Ghost peaks can result from contamination in the injector, column, or mobile phase. Flush the system thoroughly. 2. Late Eluting Peaks: A peak from a previous injection may be eluting. Ensure your gradient method includes a sufficient wash step. |
| Poor Resolution (between Amygdalin and Neoamygdalin): | 1. Inappropriate Column: Standard C18 columns may not resolve the epimers. Use a chiral stationary phase or a porous graphitic carbon column for better separation. 2. Mobile Phase Optimization: Adjust the mobile phase composition (e.g., the ratio of organic solvent to water) to improve resolution. |
Data Presentation
The stability of amygdalin is significantly affected by temperature, pH, and the material of the storage container. The following tables summarize quantitative data on the isomerization of amygdalin under various conditions.
Table 1: Effect of Temperature on Amygdalin Isomerization (L/D Isomer Ratio)
| Temperature (°C) | Isomer Ratio (L-amygdalin/D-amygdalin) at Neutral pH |
| 30 | No L-amygdalin formed |
| 40 | Not specified |
| 50 | Isomer ratio starts to increase sharply |
| 60 | 0.85 (in glass) |
| 70 | 1.27 |
| 80 | 1.27 |
Table 2: Effect of pH on Amygdalin Isomerization (L/D Isomer Ratio) at Room Temperature
| pH | Isomer Ratio (L-amygdalin/D-amygdalin) |
| 2 | No L-amygdalin formed |
| 4 | No L-amygdalin formed |
| 7 | No L-amygdalin formed |
| 9 | 0.06 |
| 11 | 1.30 |
Table 3: Effect of Container Material on Amygdalin Isomerization (L/D Isomer Ratio) at 60°C for 60 minutes
| Container Material | Isomer Ratio (L-amygdalin/D-amygdalin) |
| Glass | 0.85 |
| Plastic | 0.01 |
| Stainless Steel | 0.02 |
Table 4: Kinetic Constants for Amygdalin Isomerization in Deionized Water
| Parameter | Value |
| Equilibrium Constant (K) | 1.3 |
| Kinetic Constant for D-amygdalin to L-amygdalin (KD) | 3.4 x 10-4 s-1 |
| Kinetic Constant for L-amygdalin to D-amygdalin (KL) | 2.6 x 10-4 s-1 |
Experimental Protocols
Stability-Indicating HPLC Method for Amygdalin
This protocol describes a general reversed-phase HPLC (RP-HPLC) method for the quantification of amygdalin and the detection of its degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Amygdalin reference standard
-
0.45 µm syringe filters
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of water and acetonitrile. A common starting point is a ratio of 25:75 (v/v) water:acetonitrile. The ratio can be optimized for better separation.
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Solid Amygdalin: Accurately weigh and dissolve the amygdalin powder in the mobile phase to a known concentration.
-
Solutions/Experimental Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter all samples through a 0.45 µm syringe filter before injection.
5. Forced Degradation Study Protocol (for method validation):
To ensure the method is stability-indicating, perform forced degradation studies.
-
Acid Hydrolysis: Treat the amygdalin solution with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Treat the amygdalin solution with 0.1 M NaOH at room temperature for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the amygdalin solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Heat the solid amygdalin at a high temperature (e.g., 100°C) for a specified time, then dissolve and analyze.
-
Photodegradation: Expose the amygdalin solution to UV light (e.g., 254 nm) for a specified time.
Analyze all stressed samples by HPLC to demonstrate that the degradation products are resolved from the parent amygdalin peak.
Visualizations
Caption: Primary degradation pathways of amygdalin.
Caption: Key factors influencing amygdalin stability.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
Technical Support Center: Optimizing Laetrile Dosage in Preclinical Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of laetrile (amygdalin) in preclinical animal models of cancer. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate the design and execution of rigorous and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse tumor model?
A1: The appropriate starting dose of this compound can vary significantly depending on the animal model, tumor type, and administration route. For intravenous (IV) or intraperitoneal (IP) injections in mice, a maximum tolerated dose of up to 3 g/kg has been reported.[1] However, for efficacy studies, a more common starting dose is around 300 mg/kg administered daily via IP injection.[1] For oral administration, the toxicity is considerably higher due to the release of cyanide by gut microflora.[2][3][4] Therefore, oral doses should be much lower and determined with caution. It is crucial to conduct a pilot study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.
Q2: How should I prepare this compound for injection?
A2: this compound (amygdalin) powder should be dissolved in a sterile vehicle such as 0.9% saline solution. It is recommended to prepare the solution fresh daily and protect it from light to ensure its stability. Ensure complete dissolution of the powder before administration. For intravenous administration, the solution must be sterile and filtered through a 0.22 µm filter to remove any potential contaminants.
Q3: What are the signs of cyanide toxicity in rodents, and what should I do if I observe them?
A3: Signs of cyanide toxicity in rodents can include lethargy, difficulty breathing, neurological symptoms such as tremors or convulsions, and a bright red coloration of mucous membranes. If you observe any of these signs, you should immediately cease treatment and consult with your institution's veterinary staff. Depending on the severity, supportive care may be necessary. It is critical to closely monitor animals, especially during initial dose-finding studies.
Q4: My subcutaneous tumors are not growing consistently. What could be the issue?
A4: Inconsistent tumor growth in subcutaneous models can be due to several factors:
-
Cell Viability: Ensure that the cancer cells used for implantation are in the logarithmic growth phase and have high viability.
-
Injection Technique: The volume and concentration of the cell suspension, as well as the injection technique, should be consistent across all animals.
-
Matrigel: For some cell lines, mixing the cell suspension with Matrigel can improve tumor establishment and growth consistency.
-
Animal Strain: The choice of mouse strain (e.g., immunodeficient nude mice for human xenografts) is critical for successful tumor engraftment.
Q5: What is the best method for measuring tumor volume?
A5: The most common and accessible method for measuring subcutaneous tumor volume is using digital calipers. The length (longest diameter) and width (perpendicular diameter) of the tumor are measured, and the volume is calculated using the formula: Tumor Volume = (Length x Width²)/2 . It is important to perform these measurements consistently, typically 2-3 times per week, to accurately monitor tumor growth.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High mortality in treated animals | This compound dose is too high, leading to cyanide toxicity. | Reduce the dose of this compound. Conduct a dose-escalation study to determine the MTD. Ensure the route of administration is appropriate (IV/IP is generally less toxic than oral). |
| No observable anti-tumor effect | This compound dose is too low. The tumor model is resistant to this compound's mechanism of action. | Increase the dose of this compound, not exceeding the MTD. Consider using a different cancer cell line or animal model. Verify the activity of the this compound compound. |
| Precipitation in this compound solution | The solution is supersaturated or has been stored improperly. | Prepare fresh solutions daily. Ensure the this compound is fully dissolved before administration. Store the powder in a cool, dry, and dark place. |
| Ulceration at the injection site | The solution is too concentrated or the injection was not properly administered subcutaneously. | Dilute the this compound solution to a less irritating concentration. Ensure proper subcutaneous injection technique to avoid intradermal injection. |
Quantitative Data Summary
Table 1: this compound Dosage and Toxicity in Preclinical Animal Models
| Animal Model | Route of Administration | Dose | Observation | Reference |
| Mice | Intravenous (IV) | Up to 3 g/kg | Maximum Tolerated Dose (MTD) | |
| Mice | Intraperitoneal (IP) | 300 mg/kg (daily) | Used in efficacy studies | |
| Mice | Intraperitoneal (IP) | 50-500 mg/kg (for 4 days) | No signs of toxicity | |
| Mice | Intraperitoneal (IP) | 2000 mg/kg (for 4 days) | 5% mortality rate | |
| Rats | Oral | 880 mg/kg | LD50 | |
| Mice | Oral | 50, 100, 200 mg/kg (daily for 2 weeks) | Dose-dependent effects on oxidative stress markers | |
| Nude Mice (Colorectal xenograft) | Intravenous (IV) | 50 mg/kg | Reduced tumor weight and volume |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Tumor Model in Mice
-
Cell Culture: Culture the desired cancer cell line (e.g., HeLa for cervical cancer) in the appropriate medium (e.g., DMEM with 10% FBS) until cells reach the logarithmic growth phase.
-
Cell Harvesting: Harvest the cells by trypsinization and resuspend them in sterile phosphate-buffered saline (PBS) or saline solution at a concentration of 5 x 10⁷ cells/mL.
-
Animal Preparation: Use 6-8 week old female athymic nude mice (or another appropriate strain for your cell line). Allow the mice to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation: Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27G needle. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve the tumor take rate.
-
Tumor Monitoring: Monitor the mice daily for tumor appearance. Once tumors become palpable, begin measuring their dimensions with calipers twice weekly.
Protocol 2: Preparation and Administration of this compound (Intraperitoneal Injection)
-
This compound Solution Preparation: On the day of injection, freshly prepare the this compound solution by dissolving the powder in sterile 0.9% saline to the desired concentration (e.g., 30 mg/mL for a 300 mg/kg dose in a 20g mouse receiving a 0.2 mL injection). Protect the solution from light.
-
Animal Restraint: Gently restrain the mouse, exposing the abdomen.
-
Injection: Using a 27G needle, perform an intraperitoneal (IP) injection into the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Post-injection Monitoring: Monitor the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals.
Visualizations
Caption: Workflow for a typical preclinical this compound efficacy study in a subcutaneous mouse model.
Caption: this compound's proposed mechanism of inducing apoptosis in cancer cells.
References
overcoming analytical challenges in amygdalin detection
Welcome to the technical support center for amygdalin (B1666031) detection. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with the quantification of amygdalin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analytical detection of amygdalin?
A1: The primary challenges in amygdalin analysis include its epimerization, the complexity of sample matrices, and the stability of the analyte.[1][2][3] Amygdalin, the (R)-epimer, can convert to its (S)-epimer, neoamygdalin (B1678158), in aqueous solutions, a process influenced by pH, temperature, and even the type of glassware used.[1][4] Fatty matrices, such as those in almond kernels, can complicate sample preparation and extraction. Furthermore, improper sample storage and handling can lead to enzymatic degradation of amygdalin, affecting the accuracy of quantification.
Q2: Which analytical techniques are most commonly used for amygdalin detection?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a widely used method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it suitable for complex matrices and low concentration samples. Other techniques include Gas Chromatography (GC) after derivatization, Capillary Electrophoresis (CE), and Enzyme-Linked Immunosorbent Assay (ELISA).
Q3: How can I prevent the epimerization of amygdalin to neoamygdalin during analysis?
A3: To minimize epimerization, it is crucial to control the experimental conditions. It is recommended to use inert plastic containers for the storage of aqueous amygdalin solutions. Extractions should be performed at temperatures below 100°C, ideally between 35-40°C. Acidifying the extraction solvent, for instance with 0.1% citric acid, can also help to stabilize amygdalin. Using a chiral stationary phase in HPLC can allow for the separation and independent quantification of both amygdalin and neoamygdalin.
Q4: What is the importance of sample preparation in amygdalin analysis?
A4: Proper sample preparation is critical for accurate amygdalin quantification. Due to the complex and often fatty matrix of samples like seeds and kernels, efficient extraction and cleanup are necessary to remove interfering substances. Common methods include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and Soxhlet extraction. For fatty samples, cryogenic homogenization can be employed to improve milling efficiency. The choice of extraction solvent is also important; polar solvents like methanol (B129727), ethanol, and water are often used.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape or splitting | - Injection of sample in a solvent stronger than the mobile phase.- Co-elution with interfering compounds.- Column degradation. | - Dissolve the sample in the mobile phase or a weaker solvent.- Optimize the mobile phase gradient to improve separation.- Use a guard column and ensure proper sample cleanup.- Replace the HPLC column. |
| Inconsistent retention times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column aging. | - Ensure the mobile phase is properly degassed and mixed.- Use a column oven to maintain a stable temperature.- Equilibrate the column thoroughly before each run.- Replace the column if retention times continue to shift. |
| Low sensitivity or no peak detected | - Incorrect detection wavelength.- Low concentration of amygdalin in the sample.- Analyte degradation. | - Set the UV detector to the lambda max of amygdalin (around 214-215 nm).- Concentrate the sample extract before injection.- Ensure proper sample storage and handling to prevent degradation. |
| Presence of an extra peak near the amygdalin peak | - Epimerization of amygdalin to neoamygdalin. | - Use a chiral HPLC column to separate the epimers.- Control temperature and pH during sample preparation and analysis to minimize epimerization. |
LC-MS/MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Matrix effects (ion suppression or enhancement) | - Co-eluting matrix components interfering with ionization. | - Dilute the sample extract to minimize matrix effects.- Use an internal standard that co-elutes with the analyte to compensate for matrix effects.- Optimize sample cleanup procedures (e.g., SPE) to remove interfering substances. |
| Low signal intensity | - Inefficient ionization.- Suboptimal MS parameters. | - Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).- Select appropriate precursor and product ions for Multiple Reaction Monitoring (MRM). Negative ionization can sometimes provide better sensitivity for amygdalin. |
| Inaccurate quantification | - Non-linearity of the calibration curve.- Improper internal standard selection. | - Prepare calibration standards in a matrix similar to the samples to account for matrix effects.- Ensure the selected internal standard has similar ionization efficiency and chromatographic behavior to amygdalin. |
Quantitative Data Summary
The following tables summarize key quantitative data for various amygdalin detection methods.
Table 1: Performance of LC-MS/MS Methods for Amygdalin Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.05–50 µg/mL | 1.68–33.6 ng/mL | 4.5 µg/L–45 mg/L |
| LOD | 0.8 ng/g | 15 µg/kg | 0.101 µg/L (ESI-MS) |
| LOQ | 2.5 ng/g | 50 µg/kg | 0.303 µg/L (ESI-MS) |
| Recovery | 90–107% | 86.2–110.0% | Not Reported |
| Matrix | Apricot kernels, Almonds | Kernels and their products | Aqueous solutions |
Table 2: Performance of HPLC Methods for Amygdalin Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.01–1.03 mg/mL | 1.00–250 mg/L | Not explicitly stated, calibration curve generated |
| LOD | Not Reported | 0.0097 mg/g | 0.0505 mg/g |
| LOQ | Not Reported | 0.0295 mg/g | 0.0548 mg/g |
| Recovery | Not Reported | 94.68–95.26% | Not Reported |
| Matrix | Bitter almonds | Fruit kernels | Apple seeds |
Experimental Protocols
Detailed Methodology: LC-MS/MS for Amygdalin in Apricot Kernels
-
Sample Homogenization: Cryogenically homogenize apricot kernels to a fine powder.
-
Extraction:
-
Weigh 1 g of homogenized sample into a centrifuge tube.
-
Add 10 mL of methanol containing an internal standard (e.g., geniposide).
-
Vortex for 1 minute, then sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Filtration and Dilution:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered extract with the initial mobile phase to minimize matrix effects.
-
-
LC-MS/MS Analysis:
-
LC System: Utilize a C18 column (e.g., 3 mm × 150 mm, 3.5 μm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
MS/MS Detection: Employ an electrospray ionization (ESI) source, often in negative ion mode, with Multiple Reaction Monitoring (MRM) for quantification.
-
Detailed Methodology: HPLC-DAD for Amygdalin in Fruit Kernels
-
Extraction:
-
Weigh 2 g of powdered kernel sample.
-
Perform microwave-assisted extraction with 2% citric acid solution. This method has been shown to prevent the conversion of amygdalin to neoamygdalin.
-
Alternatively, use ultrasonic extraction with 2% citric acid.
-
-
Filtration: Filter the extract through a 0.45 µm filter before injection.
-
HPLC-DAD Analysis:
-
Column: C18 column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 30:70, v/v).
-
Detection: DAD detector set at the maximum absorption wavelength of amygdalin (approximately 214 nm).
-
Quantification: Use an external standard calibration curve.
-
Visualizations
Caption: LC-MS/MS workflow for amygdalin detection.
Caption: Troubleshooting decision tree for amygdalin analysis.
References
troubleshooting inconsistent results in laetrile research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with laetrile (amygdalin). The information provided aims to address common issues and inconsistencies encountered during experimentation.
Troubleshooting Guides
Issue 1: Inconsistent Anti-Cancer Effects in Cell Culture
Question: Why am I observing variable or no cytotoxic effects of my this compound/amygdalin (B1666031) compound on cancer cell lines?
Possible Causes and Troubleshooting Steps:
-
Compound Purity and Integrity:
-
Isomerization: Natural D-amygdalin can isomerize to L-amygdalin (neoamygdalin) under certain conditions, which has been shown to have reduced pharmacological activity.[1]
-
Purity: The purity of the extracted or synthesized compound can vary. Contaminants may interfere with the experiment.
-
Recommendation: Use highly purified amygdalin. Confirm purity using techniques such as NMR, HPLC, or mass spectrometry.[3]
-
-
Source and Composition: The terms "this compound" and "amygdalin" are often used interchangeably, but their chemical compositions can differ. For instance, the U.S.-patented this compound is a semi-synthetic derivative of amygdalin, distinct from the amygdalin extracted from apricot kernels in Mexico.
-
Recommendation: Clearly define and report the source and chemical structure of the compound being used.
-
-
-
Cell Line Specificity:
-
The response to amygdalin can be cell-line specific. Different cancer cell lines exhibit varying sensitivities.
-
Recommendation: Test a panel of cancer cell lines to determine the spectrum of activity. Include positive and negative controls. In vitro studies have reported effects on various cell lines including prostate (DU145, LNCaP), lung (A549, PC9), breast (MCF-7, MDA-MB-231), cervical (HeLa), and colon (SNU-C4).
-
-
-
Experimental Conditions:
-
Dosage: The effective concentration of amygdalin can vary significantly between cell lines.
-
Recommendation: Perform dose-response studies to determine the optimal concentration for your cell line of interest.
-
-
Metabolic Activation: The proposed anticancer effect of amygdalin is attributed to the release of cyanide upon enzymatic hydrolysis by β-glucosidase. The expression and activity of this enzyme can vary between cell lines.
-
Recommendation: If your hypothesis relies on cyanide-mediated cytotoxicity, consider co-treatment with β-glucosidase or measuring its endogenous activity in your cell lines.
-
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Question: My in vitro results showed promising anti-cancer activity, but I am not observing the same effects in my animal models. Why?
Possible Causes and Troubleshooting Steps:
-
Route of Administration:
-
The route of administration significantly impacts the bioavailability and metabolism of amygdalin. Oral administration leads to hydrolysis by intestinal β-glucosidases, resulting in the release of cyanide and potential systemic toxicity. Intravenous administration largely bypasses this initial metabolism, leading to different pharmacokinetic and toxicity profiles.
-
Recommendation: Carefully select and justify the route of administration in your animal model. Monitor for signs of cyanide toxicity, especially with oral administration. Be aware that the high toxicity from oral administration may necessitate using doses too low to have a therapeutic effect.
-
-
-
Pharmacokinetics and Metabolism:
-
The distribution, metabolism, and excretion of amygdalin and its metabolites in a whole organism are complex and can differ from the simplified environment of cell culture.
-
Recommendation: Conduct pharmacokinetic studies to determine the concentration of amygdalin and its metabolites in plasma and target tissues.
-
-
-
Toxicity:
-
Cyanide toxicity is a major concern with amygdalin administration, particularly orally. This can lead to adverse effects that may confound the interpretation of anti-cancer efficacy studies.
-
Recommendation: Carefully monitor animals for signs of cyanide poisoning (e.g., dizziness, nausea, difficulty walking). Measure blood cyanide levels to ensure they remain within a safe range.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and amygdalin?
A1: Amygdalin is a naturally occurring cyanogenic glycoside found in the pits of fruits like apricots and in bitter almonds. This compound is a semi-synthetic form of amygdalin. The chemical composition of what is marketed as "this compound" can vary, with the form patented in the U.S. being mandelonitrile-beta-glucuronide, while the version made in Mexico is typically extracted from crushed apricot kernels and is essentially amygdalin. It is crucial to be precise about the chemical entity being used in research.
Q2: What is the proposed mechanism of action for this compound/amygdalin's anti-cancer effects?
A2: The most cited hypothesis is that amygdalin is hydrolyzed by the enzyme β-glucosidase, which is proposed to be more abundant in or around cancer cells, to release hydrogen cyanide, a potent cytotoxin that then kills the cancer cells. However, the evidence for this selective action is weak, as normal tissues also contain enzymes that can hydrolyze amygdalin. More recent in vitro studies suggest other mechanisms, including the induction of apoptosis through the intrinsic pathway (regulation of Bcl-2 family proteins and caspase activation) and cell cycle arrest.
Q3: What are the key signaling pathways reportedly affected by amygdalin in cancer cells?
A3: In vitro studies have suggested that amygdalin can modulate several signaling pathways in cancer cells:
-
Apoptosis: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.
-
Cell Cycle Regulation: Downregulation of cyclin-dependent kinase 2 (CDK2) and cyclin A, leading to cell cycle arrest in the G0/G1 phase.
-
Other Pathways: Inhibition of the Akt-mTOR pathway and modulation of the p38 MAPK pathway have also been reported.
Q4: What are the common methods for extracting and purifying amygdalin?
A4: Amygdalin is typically extracted from plant material, such as apricot kernels, using solvents. Common methods include boiling in ethanol (B145695) followed by precipitation with diethyl ether, or refluxing with water. Microwave-assisted extraction has also been explored. Purification is often achieved through recrystallization. It is important to control extraction conditions, such as temperature, to prevent degradation or isomerization of the compound.
Q5: What analytical techniques are used to quantify this compound/amygdalin?
A5: Several analytical methods are used for the identification and quantification of amygdalin and its epimers, including:
-
High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Gas Chromatography/Mass Spectrometry (GC/MS).
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural characterization.
Data Presentation
Table 1: Summary of In Vitro Studies on Amygdalin's Effect on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Key Molecular Targets | Reference |
| DU145, LNCaP | Prostate | Induction of apoptosis | Increased Bax/Bcl-2 ratio, caspase-3 activation | |
| A549, PC9 | Lung | Induction of apoptosis | Increased cytochrome c, caspase-9 and -3 activation | |
| MCF-7, MDA-MB-231 | Breast | Induction of apoptosis, cell cycle arrest (G1/sub-G1) | Increased Bax/Bcl-2 ratio, caspase-3 activation | |
| HeLa | Cervical | Induction of apoptosis | Increased Bax/Bcl-2 ratio, caspase-3 activation | |
| SNU-C4 | Colon | Inhibition of cell cycle progression | --- | |
| UMUC-3, RT112 | Bladder | Reduced adhesion and migration | Modulation of β1 integrin, FAK activation |
Table 2: Summary of Key Clinical Trials on this compound/Amygdalin
| Study | Year | Number of Patients | Key Findings | Reference |
| Mayo Clinic | 1982 | 178 | No substantive benefit in terms of cure, improvement, or stabilization of cancer. Evidence of cyanide toxicity. | |
| NCI Phase I | 1982 | 6 | Minimal toxicity with IV and oral administration, but symptoms of cyanide poisoning in patients who also consumed raw almonds. |
Experimental Protocols
Protocol 1: Extraction of Amygdalin from Apricot Kernels
This is a generalized protocol based on described methods and should be optimized for specific laboratory conditions.
-
Preparation of Kernels: Obtain apricot kernels. If starting from whole pits, crack them to remove the kernels. Dry the kernels in an oven at a low temperature or in the sun.
-
Grinding: Grind the dried kernels into a coarse powder.
-
Extraction:
-
Method A (Ethanol Extraction): Boil the ground kernels in ethanol. Evaporate the ethanol solution. Add diethyl ether to precipitate the amygdalin as white crystals.
-
Method B (Aqueous Extraction): Reflux the ground kernels in water, potentially with the addition of 0.1% citric acid to maintain an acidic pH and inhibit isomerization.
-
-
Filtration and Purification: Filter the extract to remove solid plant material. The crude extract can be further purified by recrystallization.
-
Analysis: Analyze the final product for purity and identity using HPLC, GC/MS, or NMR.
Visualizations
References
Technical Support Center: Mitigating Cyanide Toxicity in Laetrile Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with laetrile (amygdalin) in animal studies. The focus is on anticipating and mitigating the primary adverse effect: cyanide toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cyanide toxicity?
A1: this compound, a semi-synthetic form of the naturally occurring cyanogenic glycoside amygdalin (B1666031), is not toxic on its own.[1] Toxicity occurs when it is metabolized in the body. The enzyme β-glucosidase hydrolyzes amygdalin into prunasin (B192207) and mandelonitrile.[2] Mandelonitrile is then further broken down, releasing hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[3][4] This enzymatic breakdown can be facilitated by enzymes present in the small intestine and, notably, by the gut microflora, which is why oral administration carries a higher risk of cyanide poisoning than intravenous injection.[5]
Q2: Which cyanide antidotes are most relevant for this compound studies?
A2: The two primary antidotes used in cases of cyanide poisoning are hydroxocobalamin (B81358) and sodium thiosulfate (B1220275).
-
Hydroxocobalamin: This compound binds directly with cyanide to form cyanocobalamin (B1173554) (vitamin B12), which is then safely excreted in the urine. It acts rapidly and is considered a primary treatment.
-
Sodium Thiosulfate: This acts as a sulfur donor for the endogenous enzyme rhodanese. Rhodanese catalyzes the conversion of toxic cyanide into the much less toxic thiocyanate (B1210189) (SCN-), which is also excreted by the kidneys. The action of sodium thiosulfate is slower than hydroxocobalamin because it relies on an enzymatic process.
Q3: How does the route of administration affect the toxicity of this compound?
A3: The route of administration is a critical factor.
-
Oral Administration: This route is associated with a much higher incidence of cyanide poisoning. Intestinal bacteria contain β-glucosidase enzymes that efficiently break down this compound, leading to a significant release of cyanide.
-
Intravenous/Intramuscular Administration: Injected this compound bypasses the gut microbiome, resulting in relatively little breakdown and release of cyanide. Studies in rats and rabbits have shown that after parenteral administration, the majority of the compound is excreted as the less toxic metabolite, thiocyanate.
Q4: Are there factors that can exacerbate this compound's toxicity?
A4: Yes. Co-ingestion of foods rich in β-glucosidase, such as raw almonds, can dramatically increase the rate of cyanide release from orally administered this compound and heighten the risk of severe poisoning. Additionally, high doses of concurrent supplements like ascorbic acid (Vitamin C) may interfere with the natural detoxification of cyanide.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Unexpectedly high mortality or signs of acute toxicity (e.g., tremors, rapid breathing, lethargy, cherry-red skin) at planned doses. | Rapid Cyanide Release: The dose, when administered orally, may be releasing cyanide faster than the animal's endogenous detoxification systems can handle. The animal's gut flora may have high β-glucosidase activity. | 1. Review Dosing and Route: Confirm dose calculations. Consider switching to intravenous or intraperitoneal administration to bypass gut metabolism. 2. Administer Antidote: For acute symptoms, immediately administer a cyanide antidote like hydroxocobalamin or sodium thiosulfate. 3. Control Diet: Ensure the animal's diet does not contain foods known to have high β-glucosidase activity. |
| Inconsistent or non-reproducible toxicity results between animal cohorts. | Variable Gut Microbiome: Differences in the gut flora between groups of animals can lead to different rates of this compound metabolism and cyanide release. | 1. Acclimatize Animals: Ensure all animals are acclimatized under identical housing and dietary conditions for a sufficient period before the study begins. 2. Pre-treatment with Antibiotics: To create a more uniform baseline, consider pre-treating animals with antibiotics to suppress gut flora, as this has been shown to reduce cyanide liberation from oral amygdalin. 3. Fecal Microbiota Analysis: For highly sensitive studies, consider analyzing the fecal microbiota to assess baseline differences between cohorts. |
| Blood cyanide levels are lower than expected despite signs of toxicity. | Rapid Tissue Uptake/Metabolism: Cyanide is rapidly distributed in the body and can be quickly metabolized or bound to tissues, making blood levels transient. | 1. Standardize Sample Timing: Collect blood samples at a consistent, early time point post-administration. 2. Analyze Metabolites: Measure blood and urine for thiocyanate, a more stable biomarker of cyanide exposure. 3. Check Analytical Method: Ensure your blood collection, storage, and analysis methods are validated for cyanide, as it is a volatile analyte. |
| Difficulty in detecting cyanide in biological samples. | Improper Sample Handling: Cyanide is volatile and can be lost from samples if not handled correctly. The analytical method may lack the required sensitivity. | 1. Proper Collection & Storage: Use airtight collection tubes containing appropriate preservatives. Store samples properly and minimize headspace. 2. Sensitive Analytical Methods: Employ validated methods like chromatography with fluorescence detection or spectrophotometry after derivatization, which have low detection limits. The chosen method should be able to differentiate cyanide from its metabolites like thiocyanate. |
Signaling and Detoxification Pathways
The metabolic pathway of this compound (amygdalin) involves enzymatic breakdown leading to the release of toxic hydrogen cyanide. The body's primary defense is the enzymatic conversion of this cyanide into a less harmful compound.
Caption: Metabolic breakdown of Amygdalin (this compound).
Caption: Enzymatic detoxification of cyanide via the Rhodanese pathway.
Experimental Protocols
Protocol 1: General Administration of Compounds in Rodents
This protocol outlines standard procedures for administering this compound and antidotes to mice and rats. All procedures must be approved by the institution's IACUC.
-
Objective: To administer a precise dose of this compound and/or a mitigating agent via a specified route.
-
Animal Models: Fischer 344 rats or other standard rodent models are commonly used.
-
Materials:
-
This compound (amygdalin), pharmaceutical grade
-
Vehicle (e.g., sterile saline)
-
Antidote (e.g., Sodium Thiosulfate or Hydroxocobalamin solution)
-
Dosing syringes and appropriate gauge needles/gavage tubes
-
Animal scale
-
-
Procedure (Oral Gavage):
-
Accurately weigh the animal.
-
Calculate the precise volume of the compound to be administered based on the animal's weight and the desired dose (mg/kg).
-
Gently restrain the animal.
-
Measure the correct length for gavage tube insertion (from the tip of the nose to the last rib).
-
Pass the gavage tube gently down the esophagus into the stomach. Do not force the tube.
-
Administer the compound slowly.
-
Carefully remove the tube and return the animal to its cage.
-
Monitor the animal closely for any signs of distress or toxicity as defined in the approved protocol.
-
-
Procedure (Intravenous Injection - Tail Vein):
-
Warm the animal's tail to dilate the veins.
-
Place the animal in a suitable restrainer.
-
Swab the tail with alcohol.
-
Using a small gauge needle (e.g., 27-30G), cannulate one of the lateral tail veins.
-
Inject the substance slowly. The maximum volume for a bolus injection is typically 5 ml/kg.
-
Withdraw the needle and apply gentle pressure to prevent bleeding.
-
Return the animal to its cage and monitor.
-
Protocol 2: Blood Sample Collection and Cyanide Analysis
-
Objective: To accurately measure cyanide and thiocyanate levels in whole blood.
-
Procedure:
-
Sample Collection: Collect whole blood via approved methods (e.g., cardiac puncture at a terminal endpoint, tail vein for serial sampling).
-
Anticoagulant: Use tubes containing an appropriate anticoagulant.
-
Storage: Store samples in airtight containers with minimal headspace, refrigerated or frozen, until analysis to prevent loss of volatile cyanide.
-
Analysis:
-
Cyanide is typically separated from the biological matrix via microdiffusion or distillation.
-
Quantification can be performed using spectrophotometry after a colorimetric reaction (e.g., with chloramine-T and pyridine-pyrazolone) or using more sensitive techniques like liquid chromatography with fluorescence detection.
-
Thiocyanate can be measured spectrophotometrically after reaction with ferric nitrate.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from animal studies involving cyanide antidotes.
Table 1: Efficacy of Cyanide Antidotes in a Swine Model of Acute Cyanide Toxicity (Data sourced from a study comparing hydroxocobalamin and sodium thiosulfate)
| Treatment Group | Antidote(s) and Dose | Number of Animals (n) | Mortality Rate (at 60 min) |
| Group 1 | Hydroxocobalamin (150 mg/kg) | 12 | 8.3% (1/12) |
| Group 2 | Sodium Thiosulfate (413 mg/kg) | 12 | 100% (12/12) |
| Group 3 | Hydroxocobalamin + Sodium Thiosulfate | 12 | 16.7% (2/12) |
Note: In this severe toxicity model, sodium thiosulfate alone failed to reverse cyanide-induced shock, whereas hydroxocobalamin was highly effective.
Table 2: Comparison of Antidote Combinations in a Swine Model (Data sourced from a study comparing different antidote regimens)
| Treatment Group | Antidote Combination and Dose | Number of Animals (n) | Key Outcome |
| Arm 1 | Hydroxocobalamin (150 mg/kg) + Sodium Thiosulfate (413 mg/kg) | 12 | Faster return to baseline mean arterial pressure (improvement seen at 5 min). |
| Arm 2 | Sodium Nitrite (B80452) (10 mg/kg) + Sodium Thiosulfate (413 mg/kg) | 12 | Slower recovery of mean arterial pressure compared to Arm 1. |
Note: Hydroxocobalamin resulted in a more rapid hemodynamic recovery compared to the sodium nitrite combination in this model.
Experimental Workflow Diagram
This diagram illustrates a typical workflow for an in vivo study investigating the mitigation of this compound toxicity.
Caption: General workflow for a this compound toxicity mitigation study.
References
- 1. office2.jmbfs.org [office2.jmbfs.org]
- 2. mskcc.org [mskcc.org]
- 3. scispace.com [scispace.com]
- 4. Amygdalin as a Promising Anticancer Agent: Molecular Mechanisms and Future Perspectives for the Development of New Nanoformulations for Its Delivery | MDPI [mdpi.com]
- 5. Amygdalin toxicity studies in rats predict chronic cyanide poisoning in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Amygdalin Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing amygdalin (B1666031) extraction protocols for higher yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the amygdalin extraction process in a question-and-answer format.
Q1: My amygdalin yield is consistently low. What are the potential causes and how can I improve it?
A1: Low amygdalin yield can be attributed to several factors throughout the extraction process. Here are the key areas to investigate and optimize:
-
Inadequate Sample Preparation: The complex matrix of plant seeds requires proper preparation.[1] Inefficient grinding of kernels can lead to poor solvent penetration and incomplete extraction. Particle size reduction increases the surface area, facilitating better mass transfer of amygdalin into the solvent.[2]
-
Recommendation: Ensure kernels are cryogenically homogenized or finely milled to a consistent particle size.[2]
-
-
Suboptimal Extraction Solvent: The choice of solvent is critical for maximizing yield. Amygdalin has varying solubility in different solvents.
-
Recommendation: While ethanol (B145695) and methanol (B129727) are commonly used, studies have shown that reflux extraction with water containing 0.1% citric acid can be a highly effective and environmentally friendly option.[3][4] For ultrasonic extraction from peach kernels, 80% ethanol has been shown to provide a high yield.
-
-
Inefficient Extraction Method: The extraction technique employed significantly impacts the yield.
-
Recommendation: Compare different methods such as Soxhlet, ultrasonic, and reflux extraction. Soxhlet extraction, although time-consuming, has been reported to yield the highest amygdalin content due to the extended number of extraction cycles. Microwave-assisted extraction can provide high yields in a much shorter time.
-
-
Unoptimized Extraction Parameters: Time, temperature, and solid-to-liquid ratio are crucial parameters that need to be optimized.
-
Recommendation: Systematically vary these parameters to find the optimal conditions for your specific plant material and extraction method. For example, one study on plum seeds suggested optimal conditions as an extraction time of 120 minutes, 100% ethanol, a solid-to-liquid ratio of 1:25 (m/v), and a temperature of 34.4°C.
-
Q2: I am detecting a significant amount of neoamygdalin (B1678158) (S-amygdalin) in my final product. What causes this isomerization and how can I prevent it?
A2: The conversion of the biologically active D-amygdalin (R-amygdalin) to its less active epimer, neoamygdalin (S-amygdalin), is a common issue that can significantly reduce the pharmacological efficacy of the extract. This isomerization is primarily influenced by temperature and pH.
-
High Temperatures: Temperatures exceeding 40°C can accelerate the rate of isomerization. Amygdalin epimerization is known to occur in boiling water.
-
Recommendation: Perform extractions at temperatures below 40°C to minimize epimerization.
-
-
Alkaline Conditions: A pH above 9.0 can rapidly increase the isomer ratio. The weakly acidic nature of the benzyl (B1604629) proton makes amygdalin susceptible to epimerization under alkaline conditions.
-
Recommendation: Maintain an acidic pH during extraction. The use of acidified water (e.g., with 0.1% citric acid) can inhibit isomerization even at higher temperatures.
-
Q3: My extract shows signs of degradation, such as the smell of benzaldehyde. What is happening and how can I avoid it?
A3: The degradation of amygdalin into benzaldehyde, hydrogen cyanide (HCN), and glucose is typically caused by the enzymatic activity of β-glucosidase, which is naturally present in the plant material.
-
Enzymatic Hydrolysis: This process can be initiated when the plant material is crushed or comes into contact with water, allowing the enzyme to interact with amygdalin.
-
Recommendation: Inactivate the endogenous enzymes before extraction. This can be achieved by methods such as blanching the kernels in hot water or using microwave treatment. For instance, microwave treatment has been shown to effectively inactivate β-glucosidase in peach kernels.
-
Q4: The presence of fats and oils in my raw material is complicating the extraction and purification process. How can I effectively remove these interfering substances?
A4: The fatty matrix of seeds can indeed pose a significant challenge during extraction.
-
Defatting Step: It is highly recommended to perform a defatting step prior to the main amygdalin extraction.
-
Recommendation: Use non-polar solvents like diethyl ether or n-hexane to remove the fats without significant loss of amygdalin. A Soxhlet extractor is commonly used for this purpose. After defatting, the organic solvent should be completely removed by drying before proceeding with the aqueous or alcoholic extraction of amygdalin.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting amygdalin?
A1: The "best" method depends on the specific research goals, available equipment, and the scale of the extraction. A comparative study on extraction from Prunus tomentosa Thunb. showed that reflux extraction with water containing 0.1% citric acid was the most effective option compared to ultrasonic and Soxhlet extraction with methanol. However, Soxhlet extraction is often reported to yield the highest amount of amygdalin, albeit over a longer period. For rapid extractions, microwave-assisted extraction has shown promising results.
Q2: What are the ideal storage conditions for the plant material and the final extract to ensure amygdalin stability?
A2: To maintain the integrity of amygdalin, proper storage is crucial.
-
Plant Material: Samples are typically stored at -80°C to inhibit enzymatic degradation prior to extraction and analysis.
-
Extracts: Amygdalin is susceptible to epimerization in aqueous solutions, a process that can be influenced by the container material. It is recommended to use inert plastic containers for the storage of aqueous amygdalin solutions. For long-term stability, extracts can be encapsulated, for example, in hydrogel beads, which has been shown to significantly improve thermal stability.
Q3: Which analytical method is best for quantifying amygdalin and its epimer?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and convenient method for the determination of amygdalin in plant seed samples. It allows for the separation of overlapping signals and eliminates background interference. For the specific separation and quantification of D-amygdalin and its epimer, neoamygdalin, the use of chiral stationary phases in HPLC is recommended. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers even greater sensitivity and selectivity.
Q4: What are the key factors that influence the concentration of amygdalin in the raw plant material?
A4: The amygdalin content can vary significantly depending on several factors, including the cultivar of the kernel, whether it is a bitter or sweet variety, and any processing procedures it has undergone (e.g., blanching, hulling, soaking). The maturation state of the fruit at the time of harvest also plays a role, with amygdalin content generally increasing during fruit enlargement.
Data Presentation
Table 1: Comparison of Different Amygdalin Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Reported Yield/Efficiency | Source |
| Ultrasonic Extraction | 80% Ethanol | 40 | - | 1.76% | |
| Boiling Water Extraction | Water | 100 | 30 min | 1.59% | |
| Reflux Extraction | Water + 0.1% Citric Acid | 60 | 2.5 h | Optimal method in a comparative study | |
| Soxhlet Extraction | Methanol | 65-70 | 16 h | Highest amygdalin content attained | |
| Microwave Extraction | Methanol | 50-70 | 90 s | Recommended for short time and low solvent use | |
| Optimized Reflux | 100% Ethanol | 34.4 | 120 min | 25.30 g per 100 g of dried extract |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of Amygdalin from Peach Kernels
This protocol is based on a method optimized for high yield and low isomerization.
-
Enzyme Inactivation: Treat the peach kernel powder with microwave irradiation to inactivate endogenous β-glucosidase.
-
Sample Preparation: Weigh a specific amount of the treated kernel powder.
-
Extraction:
-
Add 80% ethanol at a solid-to-liquid ratio of 1:25 (w/v).
-
Place the mixture in an ultrasonic bath.
-
Apply ultrasonic power of 432 W at a temperature of 40°C.
-
-
Separation: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
-
Solvent Evaporation: Evaporate the ethanol from the liquid extract under reduced pressure to obtain the crude amygdalin extract.
-
Analysis: Quantify the amygdalin content and the isomer ratio using HPLC.
Protocol 2: Reflux Extraction of Amygdalin from Apricot Kernels
This protocol describes an effective and environmentally friendly extraction method.
-
Sample Preparation: Mill the apricot kernels to a fine powder.
-
Extraction:
-
Prepare an extraction solvent of water containing 0.1% citric acid.
-
Combine the kernel powder with the solvent in a round-bottom flask.
-
Set up a reflux apparatus and heat the mixture in a water bath at 60°C for 2.5 hours.
-
-
Purification (Solid-Phase Extraction):
-
After cooling, filter the extract.
-
Pass the extract through a C18 solid-phase extraction (SPE) cartridge to purify the amygdalin.
-
-
Analysis: Analyze the purified extract for amygdalin content using HPLC.
Mandatory Visualization
Caption: General workflow for amygdalin extraction from plant kernels.
Caption: Factors influencing the stability of amygdalin during extraction.
References
- 1. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds [mdpi.com]
addressing matrix effects in amygdalin quantification
Technical Support Center: Amygdalin (B1666031) Quantification
Welcome to the technical support center for amygdalin quantification. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact amygdalin quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency in a mass spectrometer due to the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification of amygdalin. In techniques like HPLC-UV, co-eluting compounds can interfere with the absorbance signal, leading to similar inaccuracies. Common matrices for amygdalin analysis include plant extracts (apricot kernels, almonds), biological fluids (plasma, urine), and food products.[1][2][3]
Q2: What are the most common analytical techniques for amygdalin quantification and their susceptibility to matrix effects?
A2: The most common techniques are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD/UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
LC-MS/MS is highly sensitive and specific but is also highly susceptible to matrix effects, as co-eluting compounds can interfere with the ionization of amygdalin in the ion source.[4][5]
-
HPLC-DAD/UV is less sensitive than LC-MS/MS but can also be affected by matrix components that absorb at the same wavelength as amygdalin, leading to falsely elevated results.
Q3: Is the use of an internal standard (IS) necessary for accurate amygdalin quantification?
A3: Yes, using an internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response. The ideal IS is a stable isotope-labeled version of amygdalin. However, structurally similar compounds are also used. Geniposide (B1671433) has been successfully used as an internal standard in LC-MS/MS methods for amygdalin quantification in rat plasma and apricot kernels.
Q4: What is amygdalin epimerization and how can it be prevented during analysis?
A4: Amygdalin has a chiral center that can isomerize under mild basic conditions or at elevated temperatures, converting the natural (R)-epimer into its diastereomer, (S)-epimer, also known as neoamygdalin (B1678158). Since these epimers may have different biological activities and chromatographic retention times, it is crucial to prevent this conversion for accurate quantification. Epimerization can be inhibited by:
-
Performing extractions at lower temperatures (e.g., 35-40°C).
-
Adding a small amount of acid, such as 0.1% citric acid or perchloric acid, to the extraction solvent.
Troubleshooting Guide
This guide addresses specific issues you may encounter during amygdalin quantification.
Issue 1: Poor recovery of amygdalin from the sample matrix.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | Amygdalin is soluble in polar solvents. For plant materials, methanol (B129727) or ethanol/water mixtures are commonly used. For aqueous samples, ensure the pH is suitable. |
| Complex Formation | Amygdalin can form complexes with metal ions present in the sample, which can hinder extraction and detection. Consider using a chelating agent if metal ion interference is suspected. |
| Fatty Matrix Interference | For samples with high-fat content, such as seeds, a defatting step with a non-polar solvent like diethyl ether may be necessary prior to amygdalin extraction. |
| Analyte Degradation | Ensure that extraction temperatures are kept below 100°C, ideally around 40°C, to prevent thermal degradation and epimerization. |
Issue 2: Inconsistent or non-reproducible quantification results.
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | This is a primary cause of variability. Implement strategies to mitigate matrix effects such as sample dilution, use of a suitable internal standard (e.g., geniposide), or enhanced sample cleanup (e.g., Solid-Phase Extraction). |
| Amygdalin Epimerization | The conversion of amygdalin to neoamygdalin can lead to inconsistent results if not controlled. Acidify your samples and standards (e.g., with 0.1% citric acid) to prevent epimerization. |
| Inconsistent Sample Homogenization | Amygdalin may not be evenly distributed in solid samples like seeds. Ensure thorough homogenization of the sample material before extraction. Cryogenic homogenization is effective for seeds. |
Issue 3: No or very low signal for amygdalin in LC-MS/MS.
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Co-eluting matrix components are likely suppressing the ionization of amygdalin. The simplest approach to mitigate this is to dilute the sample extract. If dilution is not feasible due to low amygdalin concentration, improve the sample preparation by using techniques like Solid-Phase Extraction (SPE). |
| Incorrect MS Parameters | Optimize the mass spectrometer settings for amygdalin. For electrospray ionization (ESI), amygdalin can be detected in both positive and negative ion modes. Common transitions for MRM (Multiple Reaction Monitoring) in negative mode are m/z 457.2 → 279.1. |
| Suboptimal Chromatographic Separation | If amygdalin co-elutes with a highly suppressing matrix component, adjust the HPLC method (e.g., change the mobile phase gradient, or use a different column) to separate them. |
Quantitative Data Summary
The following tables summarize key performance characteristics of validated analytical methods for amygdalin quantification.
Table 1: LC-MS/MS Method Performance for Amygdalin Quantification
| Matrix | Internal Standard | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Apricot Kernels, Almonds | Geniposide | 0.05–50 µg/mL | 0.8 ng/g | 2.5 ng/g | 90–107 | |
| Rat Plasma | Geniposide | 10–2,000 ng/mL | 1.25 ng/mL | 10 ng/mL | Not Reported | |
| Almond Kernels | ¹³C-labeled KCN | Not specified | Not specified | 7.78 µg/L | 91.3–96.1 | |
| Water, Sewage | None | 4.5 µg/L–45 mg/L | 0.101 µg/L | 0.303 µg/L | Not Applicable |
Table 2: HPLC-DAD/UV Method Performance for Amygdalin Quantification
| Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Bitter Almonds | 0.01–1.03 mg/mL | Not Reported | Not Reported | Not Reported | |
| Plant Extracts | Not specified | 0.91 µg/mL | 3.2 µg/mL | Not Reported | |
| Food Supplements | Not specified | 0.13 mg/L | 0.40 mg/L | 94.8–104.3 |
Experimental Protocols & Workflows
Protocol 1: Sample Preparation and LC-MS/MS Analysis of Amygdalin in Apricot Kernels
This protocol is adapted from a validated method for quantifying amygdalin in solid seed matrices.
1. Sample Homogenization:
-
Freeze apricot kernels or almonds in liquid nitrogen.
-
Homogenize the frozen samples into a fine powder using a cryogenic grinder.
2. Extraction:
-
Weigh approximately 0.5 g of the homogenized powder into a centrifuge tube.
-
Add 10 mL of extraction solvent (100% methanol containing 10 µg/mL geniposide as an internal standard).
-
Vortex for 1 minute, then sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
3. Dilution and Filtration:
-
Take an aliquot of the supernatant and dilute it with the extraction solvent to bring the amygdalin concentration within the calibration range (0.05–50 µg/mL). Dilution also serves to minimize matrix effects.
-
Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial.
4. LC-MS/MS Conditions:
-
Column: C18 column (e.g., 4.6 × 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 0.25 - 0.8 mL/min.
-
Injection Volume: 20 µL.
-
MS Detection: Electrospray Ionization (ESI) in either positive or negative mode, with Multiple Reaction Monitoring (MRM).
Workflow Diagrams
The following diagrams illustrate key workflows for .
Caption: General sample preparation workflow for solid and liquid matrices.
Caption: Logical troubleshooting workflow for inaccurate amygdalin quantification.
References
- 1. Analysis of Amygdalin in Various Matrices Using Electrospray Ionization and Flowing Atmospheric-Pressure Afterglow Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Laetrile and Amygdalin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of laetrile and amygdalin (B1666031), focusing on available experimental data. It is intended to offer an objective overview to inform research and development in oncology.
Introduction: Distinguishing this compound and Amygdalin
The terms "this compound" and "amygdalin" are often used interchangeably, leading to considerable confusion. However, they are chemically distinct compounds[1].
-
Amygdalin : A naturally occurring cyanogenic glycoside found in the pits of many fruits, such as apricots and bitter almonds, and in other plants. Its chemical structure is D-mandelonitrile-β-D-gentiobioside[1][2].
-
This compound : A semi-synthetic derivative of amygdalin. The patented form of this compound in the United States is mandelonitrile-β-glucuronide[1][3]. It is crucial to note that many commercial preparations sold as this compound have been found to contain amygdalin instead.
Both compounds can release hydrogen cyanide (HCN), a potent cytotoxin, upon enzymatic hydrolysis. This is believed to be the primary mechanism behind their purported anticancer effects.
Comparative Cytotoxicity: A Data Overview
Direct comparative studies on the cytotoxicity of purified this compound (mandelonitrile-beta-glucuronide) and amygdalin are scarce in peer-reviewed literature. The majority of published research has focused on the effects of amygdalin on various cancer cell lines.
Cytotoxicity of Amygdalin
Amygdalin has demonstrated cytotoxic effects in a variety of cancer cell lines, often in a dose-dependent manner. The presence of the enzyme β-glucosidase, which is necessary to hydrolyze amygdalin and release cyanide, significantly enhances its cytotoxic potential.
The following table summarizes the reported cytotoxic effects of amygdalin from various in vitro studies.
| Cell Line | Cancer Type | Amygdalin Concentration | Observed Effect | Reference |
| DU145 | Human Prostate Cancer | 0.01–10 mg/mL | Dose-dependent cytotoxicity | |
| LNCaP | Human Prostate Cancer | 0.1–10 mg/mL | Dose-dependent cytotoxicity | |
| HepG2 | Human Hepatoma | 458.10 mg/mL (alone) | IC50 | |
| HepG2 | Human Hepatoma | 3.2 mg/mL (with β-glucosidase) | IC50 | |
| HeLa | Human Cervical Cancer | 5–20 mg/mL | Modest (10%–50%) cytotoxicity | |
| SNU-C4 | Human Colon Cancer | 0.5–5.0 mg/mL | Modest (10%–30%) cytotoxicity | |
| KG-1 | Human Acute Myeloid Leukemia | 3.5 mg/mL | 50% inhibition of colony formation | |
| HL-60 | Human Acute Myeloid Leukemia | 3.5 mg/mL | 50% inhibition of colony formation | |
| MCF-7 | Human Breast Cancer | 4, 8, 16, 32, and 65 mmol/L | Dose- and time-dependent inhibition of tumor growth | |
| T47D | Human Breast Cancer | 4, 8, 16, 32, and 65 mmol/L | Dose- and time-dependent inhibition of tumor growth |
Cytotoxicity of this compound (mandelonitrile-beta-glucuronide)
Mechanism of Action: Signaling Pathways
The cytotoxic effects of amygdalin are primarily attributed to the induction of apoptosis following the release of cyanide. The proposed signaling pathway involves the intrinsic or mitochondrial pathway of apoptosis.
Figure 1: Proposed signaling pathway for amygdalin-induced apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the cytotoxicity of compounds like this compound and amygdalin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of formazan is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or amygdalin and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Figure 2: General experimental workflow for assessing cytotoxicity.
Conclusion
The available in vitro evidence suggests that amygdalin can exert cytotoxic effects on various cancer cell lines, particularly in the presence of β-glucosidase. The primary mechanism of action appears to be the induction of apoptosis via the intrinsic pathway. However, there is a significant lack of robust, direct comparative studies evaluating the cytotoxicity of the semi-synthetic this compound (mandelonitrile-beta-glucuronide). The historical and ongoing confusion between the terms "this compound" and "amygdalin" in scientific and public discourse necessitates careful consideration when evaluating research in this area. It is also important to note that despite some positive in vitro findings, clinical trials have not demonstrated the efficacy of this compound or amygdalin as a cancer treatment, and there are significant safety concerns related to cyanide toxicity. Further research with well-characterized compounds under standardized experimental conditions is required to definitively compare the cytotoxic potential of this compound and amygdalin.
References
Anticancer Claims of Laetrile in Xenograft Models: A Comparative Review
The use of laetrile, a semi-synthetic form of the naturally occurring compound amygdalin (B1666031), as an alternative cancer treatment remains a subject of significant debate. Proponents suggest it has selective anticancer properties, while regulatory bodies like the U.S. Food and Drug Administration (FDA) have banned its use due to concerns about efficacy and the risk of cyanide poisoning.[1][2][3] This guide provides an objective comparison of the performance of this compound (amygdalin) in preclinical xenograft models, presenting available experimental data and methodologies for researchers, scientists, and drug development professionals.
Efficacy in Cervical Cancer Xenograft Model
A key study investigating the in vivo effects of amygdalin used a xenograft model with human cervical cancer HeLa cells.[4][5] In this research, amygdalin was compared against a standard saline control and the chemotherapy agent 5-fluorouracil (B62378) (5-FU).
Quantitative Data Summary
The results from this study, summarized below, indicate that amygdalin showed a modest inhibition of tumor growth, comparable to that of 5-FU in this specific model.
| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) at Day 14 | Percentage of Apoptotic Cells (TUNEL Assay) |
| Control | 0.9% NaCl, daily intraperitoneal injection | 453.2 ± 132 | 2.1 ± 0.7% |
| Amygdalin | 300 mg/kg, daily intraperitoneal injection | 255.4 ± 134.8 | 33.8 ± 3.5% |
| 5-Fluorouracil (5-FU) | 30 mg/kg, daily intraperitoneal injection | 269.5 ± 101.3 | 36.3 ± 2.1% |
Data sourced from Chen Y, et al. (2013).
Experimental Protocol: HeLa Cell Xenograft Model
1. Cell Culture: Human cervical cancer HeLa cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
2. Animal Model: Male BALB/c nude mice (4–6 weeks old) were used for the study.
3. Xenograft Implantation: A suspension of 5 x 10⁶ HeLa cells was injected subcutaneously into the right flank of each mouse.
4. Treatment Protocol: Once tumors reached a size of 30–50 mm³, the mice were randomly assigned to one of three groups (n=6 per group):
-
Control Group: Received daily intraperitoneal injections of 0.9% NaCl.
-
Amygdalin Group: Received daily intraperitoneal injections of amygdalin at a dose of 300 mg/kg.
-
5-FU Group: Received daily intraperitoneal injections of 5-fluorouracil at a dose of 30 mg/kg.
5. Data Collection and Analysis: Treatment was administered for 14 consecutive days. Tumor volume was measured throughout the study. At the end of the study, tumors were excised for further analysis, including TUNEL assays to quantify apoptosis.
Experimental workflow for the HeLa cell xenograft study.
Findings in Other Xenograft Models
While detailed comparative data is less accessible, other studies and reviews have reported on the effects of amygdalin in different xenograft models:
-
Colorectal Cancer: One review cites a study where amygdalin administered intravenously at 50 mg/kg was reported to reduce tumor weight by 56.17% and tumor volume by 57.99% in a colorectal xenograft model. However, another earlier study from 1978 reported inactivity of DL-amygdalin against human colon tumor xenografts in nude mice.
-
Prostate Cancer: In vivo studies using PC3 prostate cancer cell lines implanted in nude mice have suggested that amygdalin treatment can inhibit tumor growth. The mechanism is thought to involve the induction of apoptosis.
It is important to note that many of these findings have not been consistently reproduced, and the historical body of research on this compound's anticancer effects is fraught with controversy and conflicting results.
Proposed Mechanism of Action: Induction of Apoptosis
The primary anticancer mechanism attributed to amygdalin is the induction of apoptosis, or programmed cell death. The theory posits that cancer cells are deficient in the enzyme rhodanese, which neutralizes cyanide in healthy cells. It is suggested that enzymes present in or near cancer cells can break down amygdalin, releasing hydrogen cyanide which then selectively kills the malignant cells.
The study on HeLa cells supports the involvement of the intrinsic apoptotic pathway. Amygdalin treatment led to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.
Amygdalin's proposed mechanism via the intrinsic apoptotic pathway.
Conclusion
The available data from xenograft models suggests that amygdalin may exhibit modest tumor growth inhibitory effects in certain cancer cell lines, such as HeLa cervical cancer. The primary proposed mechanism is the induction of apoptosis through the modulation of Bcl-2 family proteins. However, the evidence is not universally consistent across all studies and cancer types. Furthermore, the potential for severe toxicity due to cyanide release remains a critical concern. The claims of this compound's efficacy as a cancer treatment are not supported by sound clinical data, and its use is not approved by regulatory agencies in many countries. Further rigorous, well-controlled preclinical and clinical studies would be necessary to validate any potential therapeutic window and anticancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Amygdalin induces apoptosis through regulation of Bax and Bcl-2 expressions in human DU145 and LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Amygdalin induces apoptosis in human cervical cancer cell line HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivity of DL-amygdalin against human breast and colon tumor xenografts in athymic (nude) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Laetrile (Amygdalin) Determination
For Researchers, Scientists, and Drug Development Professionals
Laetrile, also known as amygdalin (B1666031) or vitamin B17, is a cyanogenic glycoside found in the pits of many fruits and raw nuts. Its determination in various matrices is crucial for both toxicological assessment and pharmaceutical research. This guide provides an objective comparison of different analytical methods for the quantification of this compound, supported by experimental data from various studies.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound determination depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis. High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its ability to separate overlapping signals and eliminate background interference.[1] Other common methods include Gas Chromatography (GC), Enzyme-Linked Immunosorbent Assay (ELISA), and Capillary Electrophoresis (CE).
The following table summarizes the key performance parameters of these analytical methods based on data reported in the scientific literature.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | 0.01 - 1.03 mg/mL[2] | 2 µg/mL[2] | - | Robust, reproducible, widely available | Lower sensitivity compared to MS detectors |
| LC-MS/MS | 0.05 - 50 µg/mL[3] | 0.8 ng/g[3] | 2.5 ng/g | High sensitivity and selectivity | Higher equipment cost and complexity |
| GC-FID | 20 - 600 µg/mL | - | - | Suitable for volatile derivatives | Requires derivatization for non-volatile amygdalin |
| ELISA | - | 200 ± 0.05 pg/mL | - | High sensitivity, high throughput | Cross-reactivity can be a concern |
| Capillary Electrophoresis | - | - | - | High separation efficiency, low sample volume | Lower sensitivity compared to HPLC and MS |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of amygdalin in plant extracts and other matrices.
Sample Preparation:
-
Cryogenically homogenize the sample (e.g., apricot kernels, almonds).
-
Extract the homogenized sample with methanol (B129727) containing an internal standard (e.g., geniposide) through sonication or reflux extraction. Reflux extraction with water containing 0.1% citric acid has also been shown to be an effective and environmentally friendly option.
-
Filter the extract through a 0.45 µm filter.
-
Dilute the filtered extract with the mobile phase to a suitable concentration for analysis.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 25:75 v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection: UV detector at 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is applicable for the analysis of amygdalin, typically after derivatization.
Sample Preparation and Derivatization:
-
Extract amygdalin from the sample using a suitable solvent such as methanol via ultrasonic or Soxhlet extraction.
-
Evaporate the solvent and derivatize the amygdalin residue to increase its volatility. This is a critical step as amygdalin itself is non-volatile.
-
Dissolve the derivatized sample in an appropriate solvent for GC analysis.
Chromatographic Conditions:
-
Column: DB-17 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 10 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 180 °C.
-
Detector: Flame Ionization Detector (FID) at 200 °C.
-
Injection Volume: 1 µL.
Enzyme-Linked Immunosorbent Assay (ELISA)
This immunoassay provides a highly sensitive method for amygdalin quantification.
Protocol:
-
Coating: Coat microtiter plate wells with an amygdalin-protein conjugate (e.g., amygdalin-ovalbumin).
-
Blocking: Block the uncoated sites in the wells with a blocking agent (e.g., 3% BSA in PBS).
-
Competition: Add a mixture of the sample (or standard) and a specific anti-amygdalin antibody to the wells. Amygdalin in the sample will compete with the coated amygdalin for antibody binding.
-
Washing: Wash the plate to remove unbound antibodies and other components.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Washing: Wash the plate again to remove the unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate for HRP. The enzyme will catalyze a color change.
-
Detection: Measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of amygdalin in the sample.
This protocol is based on the competitive ELISA format described for amygdalin detection.
Capillary Electrophoresis (CE)
CE offers high separation efficiency for the analysis of amygdalin.
Sample Preparation:
-
Extract amygdalin from the sample using an appropriate solvent.
-
Filter the extract to remove any particulate matter.
-
Dilute the sample with the running buffer if necessary.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Buffer: 20 mmol/L borax (B76245) solution containing 15% methanol.
-
Voltage: 18 kV.
-
Detection: UV detection at 210 nm.
-
Injection: Hydrodynamic or electrokinetic injection.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound determination.
Caption: Workflow for cross-validation of analytical methods for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and Analysis of Amygdalin, Neoamygdalin and Amygdalin Amide in Different Processed Bitter Almonds by HPLC-ESI-MS/MS and HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Amygdalin in Apricot Kernels and Almonds Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Laetrile vs. Conventional Chemotherapy: An In Vitro Comparative Analysis
A detailed guide for researchers and drug development professionals on the in vitro effects of laetrile (amygdalin) compared to conventional chemotherapy agents.
This guide provides a comprehensive comparison of the in vitro efficacy and mechanisms of action of this compound, a compound controversially referred to as vitamin B-17, against established conventional chemotherapy drugs. The data presented is collated from various scientific studies to offer an objective overview for researchers, scientists, and professionals in drug development.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound (amygdalin) and several conventional chemotherapy agents across a range of cancer cell lines as documented in vitro. It is important to note that IC50 values can vary significantly based on experimental conditions such as cell line, exposure time, and assay method.
Table 1: IC50 Values of this compound (Amygdalin) in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (Amygdalin) IC50 | Exposure Time | Reference |
| MCF-7 | Breast Cancer | 64.5 mM | 24, 48, 72h | [1] |
| Hs578T | Breast Cancer | Cytotoxic effects observed | 24h | [1] |
| DU145 | Prostate Cancer | Apoptosis induced | Not specified | [2] |
| LNCaP | Prostate Cancer | Apoptosis induced | Not specified | [2] |
| HeLa | Cervical Cancer | Dose-dependent survival rate decrease | Not specified | [3] |
| UMUC-3 | Bladder Cancer | Growth reduction observed | 24h - 2 weeks | |
| RT112 | Bladder Cancer | Growth reduction observed | 24h - 2 weeks | |
| TCCSUP | Bladder Cancer | Growth reduction observed | 24h - 2 weeks | |
| A549 | Lung Cancer | Apoptosis induced | Not specified | |
| PC9 | Lung Cancer | Apoptosis induced | Not specified | |
| HepG2 | Liver Cancer | Dose-dependent decrease in surviving cells | 48h |
Table 2: Comparative IC50 Values of this compound (Amygdalin) and Conventional Chemotherapy Agents
| Cell Line | Cancer Type | Compound | IC50 | Exposure Time | Reference |
| MCF-7 | Breast Cancer | This compound (Amygdalin) | 64.5 mM | 24, 48, 72h | **** |
| Cisplatin | 21.7 µM | 24, 48, 72h | |||
| MDA-MB-231 | Breast Cancer | This compound (Amygdalin) | >100 mM | 24, 48, 72h | **** |
| Cisplatin | ~56 µM | 48h | |||
| HepG2 | Liver Cancer | This compound (Amygdalin) | IC50 determined | 48h | **** |
| Doxorubicin (B1662922) | ~0.45 µg/mL | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vitro assays commonly used to assess the efficacy of anticancer compounds.
1. Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a conventional chemotherapy agent. Control wells contain medium with the vehicle used to dissolve the drug.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.
-
Cell Harvesting: Adherent cells are trypsinized, and both adherent and floating cells are collected by centrifugation.
-
Washing: The cell pellet is washed twice with cold PBS.
-
Staining: Cells are resuspended in 1X binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol. The mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
3. Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can quantify changes in their expression levels in response to drug treatment. This is particularly useful for examining the expression of apoptosis-related proteins like Bax, Bcl-2, and caspases.
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard method like the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
This compound's Proposed Mechanism of Action
In vitro studies suggest that this compound's anticancer effects are primarily mediated through the induction of apoptosis (programmed cell death). This is thought to occur via the intrinsic mitochondrial pathway. This compound treatment has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-3, a key executioner of apoptosis.
Furthermore, some studies suggest that this compound can inhibit signaling pathways involved in cell proliferation and survival, such as the Akt-mTOR pathway. Inhibition of this pathway can lead to decreased cell growth and proliferation.
Conventional Chemotherapy Mechanisms of Action
Conventional chemotherapy agents have well-established mechanisms of action.
-
Cisplatin: This platinum-based drug forms cross-links with DNA, which interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and generating free radicals, both of which cause DNA damage and induce apoptosis.
-
Paclitaxel (B517696): A taxane, paclitaxel stabilizes microtubules, preventing their normal dynamic function, which is essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
5-Fluorouracil (5-FU): An antimetabolite, 5-FU inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to a deficiency in DNA synthesis and repair, ultimately causing cell death.
-
Etoposide: This topoisomerase II inhibitor forms a complex with the enzyme and DNA, leading to double-strand breaks in DNA and subsequent apoptosis.
Experimental Workflow
The general workflow for in vitro comparison of anticancer agents is a multi-step process designed to assess cytotoxicity, mechanism of action, and molecular effects.
References
- 1. Amygdalin Regulates Apoptosis and Adhesion in Hs578T Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Historical Laetrile Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of historical Laetrile (amygdalin) cancer studies with other alternative cancer treatments prominent during the same era (1950s-1980s). The information is presented to facilitate a clear understanding of the experimental data and methodologies of these historical investigations.
Overview of this compound and a Historical Perspective
This compound, a semi-synthetic compound derived from amygdalin (B1666031), a substance found in the pits of many fruits like apricots, was promoted as an alternative cancer treatment.[1] The theory behind its use was that cancer cells contain higher levels of the enzyme beta-glucosidase, which would break down amygdalin into cyanide, selectively killing the cancer cells.[1] However, this theory has been contested, with studies indicating that both cancer and normal cells have low levels of this enzyme, and that the liver and kidneys possess the enzyme rhodanese, which detoxifies cyanide.[2]
Despite its popularity, controlled clinical trials did not support the efficacy of this compound. The U.S. Food and Drug Administration (FDA) has not approved this compound for the treatment of cancer.[3]
Quantitative Data from Historical Cancer Studies
The following tables summarize the quantitative data from key historical studies on this compound and two contemporary alternative cancer treatments: high-dose Vitamin C and Hydrazine Sulfate (B86663).
Table 1: Summary of Historical this compound Cancer Studies
| Study (Year) | Cancer Type(s) | Number of Patients | Key Findings |
| NCI Phase II Trial (1982) [4] | Various advanced cancers (primarily breast, colorectal, lung) | 178 | - 1 patient (0.6%) showed a partial response (tumor size reduction).- No patients were cured or showed stabilization of cancer.- No improvement in cancer-related symptoms or extension of lifespan was observed. |
| NCI Phase I Trial (late 1970s) | Various advanced cancers | 6 | - Determined dosages and schedules for amygdalin administration.- Few side effects were noted at prescribed doses, but symptoms of cyanide poisoning occurred in two patients who consumed raw almonds. |
| NCI "Best Cases" Review (1978) | Various cancers | 67 evaluable cases | - An expert panel concluded 2 patients had a complete response and 4 had a partial response. These findings prompted the NCI-sponsored clinical trials. |
Table 2: Summary of Historical Alternative Cancer Treatment Studies
| Treatment | Study (Year) | Cancer Type(s) | Number of Patients | Key Findings |
| High-Dose Vitamin C | Cameron and Pauling (1976, 1978) | Terminal cancer (various types) | 100 treated, 1000 matched controls | - Treated patients had a mean survival time about 300 days longer than controls.- 22% of treated patients survived for more than one year, compared to 0.4% of controls. Note: These studies were later criticized for methodological flaws. |
| Hydrazine Sulfate | Spremulli et al. (1979) | Advanced solid tumors | 25 | - No patients experienced a 50% reduction in tumor size.- Subjective improvement was noted in 3 patients, but it was of short duration. |
| Hydrazine Sulfate | NCI-funded studies (1970s) | Various cancers | Not specified | - Did not cause tumor shrinkage or disappearance.- Some patients reported minor, temporary improvements in appetite and pain. |
Experimental Protocols
NCI this compound (Amygdalin) Clinical Trial (Phase II) - 1982
-
Patient Population : 178 patients with various types of advanced cancer for which no standard curative or life-extending treatment was known. The majority had breast, colorectal, or lung cancer.
-
Treatment Regimen :
-
Intravenous (IV) Phase : Amygdalin was administered intravenously for 21 consecutive days.
-
Oral Maintenance Phase : Following the IV phase, patients received oral amygdalin.
-
Metabolic Therapy : The treatment was supplemented with a "metabolic therapy" program which included a specific diet, high-dose vitamins, and pancreatic enzymes.
-
-
Evaluation Criteria : Tumor response was the primary endpoint. Survival, improvement in symptoms, and toxicity were also assessed.
Cameron and Pauling High-Dose Vitamin C Study - 1976 & 1978
-
Patient Population : 100 terminal cancer patients for whom conventional treatment was no longer considered beneficial. These were compared to 1000 matched controls from the same hospital.
-
Treatment Regimen :
-
Initial Phase : Typically, 10 grams of Vitamin C were administered intravenously per day.
-
Maintenance Phase : This was followed by oral administration of at least 10 grams of Vitamin C per day.
-
-
Evaluation Criteria : The primary endpoint was survival time from the point of being deemed "untreatable."
Spremulli et al. Hydrazine Sulfate Study - 1979
-
Patient Population : 25 patients with a variety of advanced solid tumors.
-
Treatment Regimen : Hydrazine sulfate was administered orally in 60 mg capsules, one to four times daily.
-
Evaluation Criteria : The primary endpoint was tumor response, defined as a 50% or greater reduction in tumor size. Subjective benefits were also recorded.
Visualizing Proposed Mechanisms and Workflows
Proposed Signaling Pathway of Amygdalin (this compound)
The proposed, though unproven, mechanism of action for this compound's anti-cancer effects is centered on the enzymatic breakdown of amygdalin.
Caption: Proposed metabolic pathway of amygdalin (this compound).
Experimental Workflow of the 1982 NCI this compound Clinical Trial
The workflow for the pivotal 1982 National Cancer Institute clinical trial on this compound followed a structured, multi-stage process.
Caption: Workflow of the 1982 NCI this compound clinical trial.
References
A Preclinical Meta-Analysis of Laetrile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective meta-analysis of preclinical research on laetrile, also known as amygdalin (B1666031) or vitamin B17. The information presented herein is intended for investigational purposes and does not constitute an endorsement or a recommendation for the use of this compound as a cancer treatment.
This compound, a semi-synthetic form of the naturally occurring cyanogenic glycoside amygdalin, has been a subject of interest and controversy in oncology for decades. Proponents suggest a selective anti-cancer activity, while numerous studies and regulatory bodies have refuted these claims, citing a lack of efficacy and the potential for cyanide toxicity. This guide synthesizes available preclinical data to offer a comparative overview of this compound's purported mechanisms of action, supported by in vitro and in vivo experimental findings.
Proposed Mechanism of Action
The primary hypothesis for this compound's anti-cancer effect centers on the enzymatic release of hydrogen cyanide within cancer cells.[1] The proposed mechanism is as follows:
-
Uptake: this compound is taken up by cells.
-
Enzymatic Cleavage: Cancer cells are purported to have higher concentrations of the enzyme β-glucosidase, which hydrolyzes this compound into three components: glucose, benzaldehyde, and hydrogen cyanide.[2]
-
Cytotoxicity: The released hydrogen cyanide is a potent cytotoxic agent that is believed to induce cancer cell death.[2]
-
Selective Toxicity (Hypothesized): Normal cells are thought to be protected from cyanide's toxic effects due to lower levels of β-glucosidase and the presence of the enzyme rhodanese, which can detoxify cyanide by converting it into the harmless compound thiocyanate.
It is crucial to note that this proposed selectivity has been a major point of contention and has not been definitively proven in human studies.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound on cancer cells and animal models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Type of Cancer | IC50 Value (mg/mL) | Reference |
| HeLa | Cervical Cancer | 10-20 (modest cytotoxicity) | |
| DU145 | Prostate Cancer | 0.1 - 10 | |
| LNCaP | Prostate Cancer | 0.1 - 10 | |
| UMUC-3 | Bladder Cancer | 1.25 - 10 | |
| RT112 | Bladder Cancer | 1.25 - 10 | |
| TCCSUP | Bladder Cancer | 1.25 - 10 | |
| HepG2 | Hepatoma | 458.10 (amygdalin alone) | |
| HepG2 | Hepatoma | 3.2 (with β-D-glucosidase) | |
| MCF-7 | Breast Cancer | 64.5 mM | |
| Hs578T | Triple-Negative Breast Cancer | 10 - 40 | |
| H1299/M | Non-small cell lung cancer | High concentration required for proliferation inhibition | |
| PA/M | Non-small cell lung cancer | High concentration required for proliferation inhibition |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The variability in IC50 values can be attributed to differences in cell lines, experimental conditions, and the purity of the this compound/amygdalin used.
Table 2: In Vivo Tumor Growth Inhibition
| Animal Model | Cancer Type | This compound/Amygdalin Dose | Route of Administration | Tumor Growth Inhibition | Reference |
| CD8F1 mice | Spontaneous Mammary Adenocarcinomas | 1000 mg/kg | Intraperitoneal | 54% reduction in tumor volume | |
| CD8F1 mice | Spontaneous Mammary Adenocarcinomas | 2000 mg/kg | Intraperitoneal | 33% reduction in tumor volume | |
| Nude mice | Colorectal Xenograft | 50 mg/kg | Intravenous | 57.99% reduction in tumor volume |
Table 3: Modulation of Apoptosis-Related Proteins
| Cancer Cell Line | Treatment | Bax/Bcl-2 Ratio | Caspase-3 Activation | Reference |
| DU145 | Amygdalin (0.1, 1, 10 mg/mL) | Increased | Increased | |
| LNCaP | Amygdalin (0.1, 1, 10 mg/mL) | Increased | Increased | |
| HeLa | Amygdalin (5, 10, 20 mg/mL) | Increased | Increased | |
| Hs578T | Amygdalin | Upregulated Bax, Downregulated Bcl-2 | Activated |
Experimental Protocols
This section details the methodologies employed in the key preclinical experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specified density (e.g., 1 x 10^5 cells/mL) and allowed to adhere overnight.
-
Treatment: Cells were treated with varying concentrations of this compound/amygdalin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Double Staining)
-
Cell Treatment: Cells were treated with this compound/amygdalin as described for the viability assay.
-
Harvesting: Cells were harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells were resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Fixation: Following treatment with this compound/amygdalin, cells were harvested and fixed in cold ethanol.
-
RNAse Treatment: The fixed cells were treated with RNase to prevent the staining of RNA.
-
PI Staining: Cells were stained with a solution containing propidium iodide, which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis for Protein Expression
-
Protein Extraction: Cells were lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein was determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane was incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, caspase-3, Akt, mTOR).
-
Secondary Antibody Incubation: The membrane was then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the level of protein expression.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed signaling pathways of this compound's action.
Conclusion
The preclinical data on this compound present a complex and often contradictory picture. While some in vitro and in vivo studies suggest that this compound may exhibit anti-cancer properties through the induction of apoptosis and inhibition of cell proliferation, these findings are not consistently supported across all studies. Furthermore, the concentrations of this compound used in many in vitro experiments are often high, raising questions about their physiological relevance. The significant risk of cyanide toxicity, particularly with oral administration, remains a major concern.
It is imperative for the scientific community to approach the topic of this compound with rigorous and objective scrutiny. The information presented in this guide is intended to serve as a resource for researchers to understand the existing preclinical landscape and to identify the gaps in knowledge that require further investigation. The claims of this compound's efficacy as a cancer treatment are not supported by sound clinical data. Therefore, any future research should be conducted with the utmost ethical considerations and scientific rigor.
References
Comparative Analysis of Amygdalin from Various Plant Sources: In Vitro Efficacy and Biological Activity
A Guide for Researchers and Drug Development Professionals
Disclaimer: Amygdalin (B1666031), often marketed as Laetrile or "Vitamin B-17," is a controversial compound with purported anti-cancer properties. The U.S. Food and Drug Administration (FDA) has not approved amygdalin for the treatment of cancer, and its efficacy in clinical settings remains unproven.[1][2] The data presented herein is for informational and research purposes only and is based on preclinical, in vitro studies. It should not be interpreted as a promotion or endorsement of amygdalin for any therapeutic use.
This guide provides a comparative overview of the amygdalin content in various plant kernels and the in vitro biological activities of extracts derived from these sources. The focus is on the cytotoxic and apoptotic effects observed in cancer cell lines, supported by experimental data and detailed methodologies from published research.
Amygdalin Content in Different Plant Kernels
Amygdalin is a cyanogenic glycoside found in the seeds of many plants, particularly those of the Rosaceae family.[2][3] Its concentration can vary significantly depending on the species, cultivar (bitter vs. sweet varieties), and geographical origin.[4] The table below summarizes amygdalin content across several common plant sources as determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Amygdalin Content in Various Plant Kernels
| Plant Source | Cultivar/Type | Amygdalin Content (mg/g) | Reference |
| Apricot (Prunus armeniaca) | Bitter | 4.411 - 6.354 | |
| Apricot (Prunus armeniaca) | Sweet | 0.604 - 1.584 | |
| Peach (Prunus persica) | Not Specified | 6.8 | |
| Plum (Prunus domestica) | Black and Green Varieties | 4 - 17.5 | |
| Bitter Almond (Prunus dulcis var. amara) | Not Specified | 33 - 54 | |
| Sweet Almond (Prunus dulcis var. dulcis) | Not Specified | 0.063 | |
| Apple (Malus domestica) | Not Specified | 3 |
Note: Values are approximate and can vary based on the specific study and analytical methods used.
Comparative In Vitro Cytotoxicity
Several studies have investigated the cytotoxic and anti-proliferative effects of amygdalin-containing extracts from different plant sources on various cancer cell lines. The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values from a study on human oral cancer (KB) cell lines.
Table 2: Comparative Cytotoxicity (IC50) of Almond and Apricot Extracts on Oral Cancer Cells
| Plant Source Extract | Cell Line | Incubation Time | IC50 (µg/mL) | Maximum Efficacy (% Cell Death @ Concentration) | Reference |
| Almond Extract | KB | Not Specified | 32 | 78% @ 50 µg/mL | |
| Apricot Extract | KB | Not Specified | 61 | 82% @ 100 µg/mL |
These results indicate that while the almond extract exhibited a lower IC50 value, suggesting higher potency, the apricot extract achieved a slightly higher maximal cytotoxic effect at a greater concentration. It is important to note that these are extracts, and the observed effects may be due to a combination of compounds, not solely amygdalin.
Another study on human colon cancer (HT-29) cells showed a complex, dose-dependent, and time-dependent effect of apricot and peach kernel extracts. For instance, after 24 hours, South African apricot kernel extracts inhibited proliferation at 500 µg/mL but stimulated it at lower and higher concentrations.
Molecular Mechanism of Action: Apoptosis Induction
The primary proposed mechanism for the in vitro anti-cancer activity of amygdalin is the induction of apoptosis (programmed cell death). This process is believed to be mediated through the modulation of key regulatory proteins in the apoptotic signaling cascade.
Upon hydrolysis in the presence of β-glucosidase, an enzyme more abundant in some cancer cells, amygdalin breaks down to produce benzaldehyde (B42025) and hydrogen cyanide, the latter being a potent cytotoxin. In vitro studies suggest that amygdalin treatment leads to:
-
Upregulation of pro-apoptotic proteins: An increase in the expression of Bax.
-
Downregulation of anti-apoptotic proteins: A decrease in the expression of Bcl-2.
-
Activation of executioner caspases: An increase in the activity of caspase-3, a key enzyme in the apoptotic cascade.
This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in cell death.
Caption: Amygdalin-induced apoptotic signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning amygdalin extraction and the assessment of its cytotoxic effects.
Several methods are employed for extracting amygdalin, with varying efficiencies. The choice of solvent and technique significantly impacts the yield.
Protocol 1: Soxhlet Extraction
-
Sample Preparation: Break the fruit kernels, then grind and homogenize the seeds.
-
Extraction: Weigh 5g of the ground material and place it in a Soxhlet apparatus.
-
Solvent: Use 100ml of 99% methanol (B129727) as the solvent.
-
Procedure: Conduct continuous extraction for 3 hours at 90°C. A more exhaustive extraction can be performed with methanol at 65-70°C for 16 hours.
-
Purification: Wash the obtained extract 4-5 times with petroleum ether in a separation funnel to remove lipids.
-
Concentration: Concentrate the sample using a rotary evaporator.
-
Analysis: Analyze the final extract for amygdalin content using HPLC.
Protocol 2: Microwave-Assisted Extraction
-
Sample Preparation: Prepare ground kernel material as described above.
-
Extraction: Place the sample in a vessel with a suitable solvent (e.g., 2% citric acid solution, which has shown high yields).
-
Procedure: Apply microwave radiation (specific power and time will vary by instrument and sample size) to heat the mixture. This method is noted for its high speed and efficiency.
-
Processing: Filter the extract and prepare for HPLC analysis.
Caption: General workflow for amygdalin extraction.
The MTT assay is a colorimetric method commonly used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol 3: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., KB, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the plant kernel extracts or purified amygdalin for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent, such as DMSO (dimethyl sulfoxide), to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the test substance that reduces cell viability by 50%.
Conclusion
The available in vitro data indicates that amygdalin content varies substantially across different plant sources, with bitter varieties of kernels generally containing higher concentrations. Extracts from these sources, notably apricot and almond, demonstrate cytotoxic and anti-proliferative effects against various cancer cell lines. The primary mechanism of this action appears to be the induction of apoptosis through the intrinsic pathway involving the Bax/Bcl-2 protein family and caspase-3 activation.
However, it is critical to acknowledge that most studies utilize crude extracts, and the observed biological activity may result from the synergistic effects of multiple compounds. Direct, head-to-head comparisons of the efficacy of purified amygdalin from different plant origins are scarce in the scientific literature. The translation of these in vitro findings to clinical efficacy is not supported by current evidence, and the potential for cyanide toxicity remains a significant safety concern. Further research is required to isolate and characterize the active components and rigorously evaluate their therapeutic potential and safety profiles.
References
Unraveling Laetrile: A Scientific Examination of its Proposed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
For decades, laetrile, a semi-synthetic form of the naturally occurring compound amygdalin (B1666031), has been a subject of intense debate and controversy in the realm of cancer therapy. Proponents have championed it as a natural anti-cancer agent, while the mainstream scientific and medical communities have largely dismissed these claims. This guide provides an objective comparison of the proposed mechanisms of action of this compound with available scientific evidence, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
The Original Hypothesis: A Tale of Two Enzymes
The foundational theory behind this compound's purported anti-cancer activity centers on a proposed selective toxicity mechanism. This hypothesis posits that:
-
Enzymatic Activation: this compound (amygdalin) is broken down by the enzyme β-glucosidase to release hydrogen cyanide (HCN), a potent cytotoxic agent.
-
Cancer Cell Specificity: Cancer cells are claimed to have high concentrations of β-glucosidase, leading to the localized release of cyanide and subsequent death of the malignant cells.
-
Protection of Normal Cells: Normal, healthy cells are said to be protected by a high concentration of another enzyme, rhodanese, which detoxifies hydrogen cyanide by converting it into the non-toxic thiocyanate.
This elegant hypothesis of a "magic bullet" targeting only cancer cells has been a cornerstone of the arguments for this compound's use. However, rigorous scientific investigation has largely failed to substantiate these claims.
Scientific Validation: A Critical Assessment of the Evidence
Extensive research, including clinical trials, has been conducted to evaluate the efficacy and mechanism of this compound. The overwhelming consensus from these studies is that this compound is ineffective as a cancer treatment and can lead to life-threatening cyanide toxicity.
Clinical Evidence: The National Cancer Institute (NCI) Trials
Two significant clinical trials on this compound were sponsored by the National Cancer Institute (NCI) in the late 1970s and early 1980s. These studies remain the most definitive clinical evaluations of this compound to date.
-
Phase I Study: This initial trial evaluated the dosage and safety of amygdalin in a small number of cancer patients. While the administered doses showed minimal side effects when given intravenously, two patients who consumed raw almonds (which also contain amygdalin) while on oral this compound developed symptoms of cyanide poisoning.
-
Phase II Clinical Trial (1982): This larger trial involved 178 patients with various types of cancer.[1] The results were unequivocal: this compound showed no substantive benefit in terms of curing or stabilizing cancer, improving cancer-related symptoms, or extending lifespan.[1] In fact, many patients experienced symptoms of cyanide toxicity, with some having blood cyanide levels approaching the lethal range.[1] The study concluded that this compound is a toxic drug that is not effective as a cancer treatment.[1]
Table 1: Summary of the 1982 NCI Phase II Clinical Trial of this compound
| Outcome Measure | Results |
| Tumor Response | No evidence of cancer regression or stabilization attributable to this compound. |
| Symptom Improvement | No significant improvement in cancer-related symptoms. |
| Survival | No extension of lifespan compared to historical controls. |
| Toxicity | Significant number of patients experienced symptoms of cyanide poisoning. |
The Enzyme Imbalance Theory: A Lack of Supporting Data
The central tenet of the this compound mechanism – a differential expression of β-glucosidase and rhodanese in cancer versus normal cells – has been directly investigated. Scientific studies have failed to demonstrate the purported enzymatic imbalance.
While some studies have shown variations in the activity of these enzymes in different tissues, there is no consistent evidence to support the claim that cancer cells universally possess high levels of β-glucosidase and low levels of rhodanese compared to their normal counterparts. In fact, some research indicates that rhodanese activity can be present and even elevated in certain cancerous tissues, which would theoretically confer resistance to this compound's proposed toxic effects.
One study on human tissues found that rhodanese activity is widespread, with the highest concentrations in the kidney and liver.[2] Another study investigating gene expression in colonic mucosa found a statistically significant decrease in the expression of the gene for rhodanese (TST) in tumor tissue at every stage of colon cancer compared to normal tissue. This finding directly contradicts the this compound hypothesis.
Alternative Proposed Mechanisms of Action
In more recent years, in vitro studies have explored other potential anti-cancer effects of amygdalin, independent of the cyanide-release theory. These studies, primarily conducted on cancer cell lines, have suggested that amygdalin may:
-
Induce Apoptosis (Programmed Cell Death): Several studies have shown that amygdalin can induce apoptosis in various cancer cell lines, including prostate, cervical, and breast cancer. This effect is often associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.
-
Inhibit Cell Proliferation and Adhesion: Amygdalin has been reported to inhibit the growth and proliferation of cancer cells and to reduce their ability to adhere to each other, a crucial step in metastasis.
-
Modulate Signaling Pathways: Some research suggests that amygdalin may interfere with key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.
It is important to note that these findings are from preclinical studies and have not been validated in human clinical trials. Furthermore, the concentrations of amygdalin used in some of these in vitro experiments are often high and may not be achievable or safe in humans.
Table 2: In Vitro Effects of Amygdalin on Cancer Cell Lines
| Cell Line | Effect | Key Findings | Reference |
| DU145 & LNCaP (Prostate Cancer) | Induction of Apoptosis | Increased Bax expression, decreased Bcl-2 expression, increased caspase-3 activity. | |
| HeLa (Cervical Cancer) | Induction of Apoptosis | Upregulation of Bax, downregulation of Bcl-2, increased caspase-3 activity. | |
| Hs578T (Triple-Negative Breast Cancer) | Induction of Apoptosis, Inhibition of Adhesion | Increased Bax expression, decreased Bcl-2 expression. | |
| Bladder Cancer Cell Lines | Inhibition of Growth | Diminished Cyclin A and cdk2. |
Visualizing the Proposed Mechanisms
To better understand the proposed signaling pathways, the following diagrams have been generated using the DOT language.
Experimental Protocols
For researchers interested in replicating or building upon the existing in vitro studies, the following are generalized protocols for key experiments.
MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of amygdalin on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium. Incubate for 12 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of amygdalin (e.g., 1.25, 2.5, 5, 10, and 20 mg/mL) in a low-serum medium (e.g., 0.2% FBS). Incubate for 24 hours.
-
MTT Addition: Add 5 µL of MTT labeling reagent to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Western Blot Analysis for Bax and Bcl-2 Expression
This technique is used to quantify the levels of apoptosis-related proteins.
-
Cell Lysis: After treatment with amygdalin for 24 hours, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control. The Bax/Bcl-2 ratio can then be calculated.
Conclusion
The proposed mechanism of action for this compound, based on the selective release of cyanide in cancer cells due to a purported enzyme imbalance, is not supported by scientific evidence. Clinical trials have demonstrated this compound's ineffectiveness as a cancer treatment and have highlighted the significant risk of cyanide poisoning.
While some preclinical in vitro studies suggest that amygdalin may have anti-cancer properties through other mechanisms such as the induction of apoptosis and modulation of cell signaling pathways, these findings have not been translated into clinical benefits. The concentrations used in these laboratory studies are often high, and their relevance to human physiology is unclear.
For researchers and drug development professionals, the story of this compound serves as a critical case study in the importance of rigorous scientific validation. While the allure of a natural, targeted cancer therapy is strong, the evidence to date indicates that this compound does not meet the standards of a safe and effective treatment. Future research in this area should focus on elucidating the precise molecular targets of amygdalin in vitro and validating any promising findings in well-designed preclinical and clinical studies, with a strong emphasis on safety and achievable therapeutic concentrations.
References
Safety Operating Guide
Proper Disposal of Laetrile: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Laetrile, also known as amygdalin. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. This compound is a cyanogenic glycoside, meaning it can release toxic cyanide, and therefore requires careful management as a hazardous waste.
Core Disposal Principle
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company.[1] This ensures that the compound is managed in accordance with all applicable local, regional, and national environmental and safety regulations.[2][3][4]
Step-by-Step Disposal Protocol
For laboratories that must prepare this compound for pickup by a licensed disposal service, the following steps, derived from safety data sheets (SDS), should be followed.
-
Consult with a Licensed Disposal Service: Before proceeding, contact a licensed professional waste disposal company to confirm their specific requirements for packaging and labeling.[1]
-
Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Prepare for Disposal:
-
For solid this compound, avoid creating dust. Carefully sweep up and shovel the material.
-
It is recommended to dissolve or mix the material with a combustible solvent. This should be done in preparation for incineration.
-
-
Incineration: The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful gases. This process should be carried out by the licensed waste disposal facility.
-
Packaging and Labeling:
-
Place the this compound waste into suitable, closed, and clearly labeled containers for disposal.
-
Ensure the container is sealed to prevent leakage or spillage.
-
-
Contaminated Materials: Dispose of any contaminated materials, such as gloves, weighing papers, or empty containers, as hazardous waste along with the this compound itself.
Safety and Handling Summary
The following table summarizes key safety and handling information for this compound (Amygdalin).
| Hazard Classification & Handling Precautions | First Aid Measures | Accidental Release Measures |
| Hazard: Harmful if swallowed. Releases cyanide, which can be fatal. | Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately. | Spill: Evacuate the area. Wear appropriate PPE. |
| Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. | Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | Containment: Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal. |
| Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. | Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists. | Cleanup: After material pickup, clean the spill area thoroughly. |
| Incompatibilities: Strong oxidizing agents, strong acids, and strong bases. | Eye Contact: Flush eyes with water as a precaution for at least 15 minutes. Get medical attention. | Environmental: Do not let the product enter drains. |
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and does not replace the need to consult the specific Safety Data Sheet (SDS) for the product and to adhere to all institutional and regulatory guidelines. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
References
Essential Safety and Logistical Information for Handling Laetrile (Amygdalin)
For researchers, scientists, and drug development professionals, the safe handling and disposal of Laetrile, also known as amygdalin, is paramount due to its toxic properties. Amygdalin is a cyanogenic glycoside, meaning it can release toxic hydrogen cyanide upon enzymatic hydrolysis.[1] Adherence to strict safety protocols is essential to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE)
When working with this compound in a laboratory setting, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact. The following table summarizes the required PPE based on Safety Data Sheets (SDS) and general laboratory guidelines for handling hazardous chemicals.[2][3][4]
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards. | To protect eyes from splashes, dust, and aerosols. |
| Hand Protection | Chemical-resistant, impervious gloves such as nitrile rubber. Gloves must be inspected prior to use and disposed of after contamination. | To prevent skin contact with the chemical. |
| Body Protection | A long-sleeved laboratory coat, fully buttoned. For larger quantities or when there is a risk of significant exposure, a complete suit protecting against chemicals may be necessary. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not required under normal laboratory conditions with adequate ventilation. A NIOSH-approved respirator (e.g., N95 or higher) should be used if dust or aerosols are generated or in case of a large spill. | To prevent inhalation of the chemical. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Safe Handling Protocol
1. Engineering Controls:
-
All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Ensure that a safety shower and eyewash station are readily accessible.
2. Incompatible Materials:
-
Store this compound separately from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
4. Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
For large spills, evacuate the area and follow emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation and Labeling:
-
All this compound waste, including unused product, contaminated labware (e.g., gloves, weighing paper), and solutions, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste - Cyanide" and a warning to keep it separate from acids.
2. Chemical Neutralization (for aqueous waste):
-
Aqueous waste containing this compound can be detoxified by oxidizing the cyanide to the less toxic cyanate. This procedure should be performed by trained personnel in a controlled environment, such as a fume hood.
-
Protocol for Neutralization:
-
Ensure the aqueous waste solution is alkaline (pH > 10) by adding sodium hydroxide. This is crucial to prevent the release of highly toxic hydrogen cyanide gas.
-
Slowly add an excess of an oxidizing agent, such as a sodium hypochlorite (B82951) solution (bleach), while stirring continuously.
-
Allow the reaction to proceed for a sufficient amount of time (e.g., several hours) to ensure complete oxidation.
-
The treated solution should be disposed of as hazardous waste according to institutional and local regulations.
-
3. Solid Waste:
-
Contaminated solid materials, such as gloves, paper towels, and disposable labware, should be placed in a designated, sealed hazardous waste container.
4. Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for handling this compound, incorporating the essential safety and disposal steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
